3-(4-Chloro-3-methylphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIPGMIRVJYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675433 | |
| Record name | 3-(4-Chloro-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086386-05-1 | |
| Record name | 3-(4-Chloro-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Chloro-3-methylphenyl)propanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Chloro-3-methylphenyl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations. The proposed pathway is a robust, two-step sequence commencing from the commercially available 4-chloro-3-methylbenzaldehyde, proceeding through a Wittig reaction to form an unsaturated intermediate, followed by selective catalytic hydrogenation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthesis route.
Introduction and Strategic Overview
This compound is a substituted arylpropanoic acid. This class of compounds is prevalent in pharmaceuticals, with prominent members including ibuprofen and naproxen, which are known for their anti-inflammatory properties.[1][2] The specific substitution pattern of the target molecule makes it a bespoke intermediate for accessing more complex molecular architectures.
The synthetic strategy detailed herein was designed for efficiency, high yield, and operational simplicity. It avoids harsh reagents where possible and utilizes well-understood, high-fidelity chemical reactions. The pathway begins with the olefination of 4-chloro-3-methylbenzaldehyde via a Wittig reaction to construct the propenoic acid backbone, followed by the selective reduction of the alkene double bond to yield the final saturated carboxylic acid.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic disconnection of the target molecule immediately suggests two primary bond formations: the Cα-Cβ single bond or the Cβ-Cγ (aryl) bond. The most logical and reliable approach involves disconnecting the Cα-Cβ bond, which points to a precursor containing a Cα=Cβ double bond—specifically, a substituted cinnamic acid. This intermediate, in turn, can be synthesized from the corresponding benzaldehyde. This leads to the following two-step synthetic plan:
-
Step 1: Wittig Olefination. Formation of (E)-3-(4-chloro-3-methylphenyl)propenoic acid from 4-chloro-3-methylbenzaldehyde. The Wittig reaction is selected for its exceptional reliability and stereoselectivity in forming carbon-carbon double bonds.[3][4]
-
Step 2: Catalytic Hydrogenation. Selective reduction of the alkene moiety of the cinnamic acid intermediate to afford the final product, this compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation due to its high efficiency and chemoselectivity, leaving the aromatic ring and carboxylic acid group intact under mild conditions.[5][6]
The overall workflow is visualized below.
Caption: High-level overview of the two-step synthesis pathway.
Step 1: Wittig Olefination and Hydrolysis
Principle and Mechanistic Insight
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[7] The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. When a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is used, the reaction typically shows high E-stereoselectivity, yielding the trans-alkene.[4] Our protocol employs a one-pot olefination-hydrolysis procedure, which simplifies the workflow by converting the initially formed ethyl cinnamate directly to the cinnamic acid.[7][8]
Caption: Mechanism of the Wittig reaction producing an alkene.
Detailed Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) and toluene (100 mL).
-
Reaction Initiation: To the stirred suspension, add 4-chloro-3-methylbenzaldehyde (1.0 equivalent).[9]
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Hydrolysis: After cooling the mixture to room temperature, add a 10% aqueous sodium hydroxide solution (3.0 equivalents). Heat the biphasic mixture to 80°C and stir vigorously for 3 hours to facilitate the hydrolysis of the ethyl ester to the carboxylate salt.
-
Workup and Isolation:
-
Cool the mixture and transfer it to a separatory funnel. Remove the organic (toluene) layer. The aqueous layer contains the sodium salt of the product.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove the triphenylphosphine oxide byproduct.
-
Slowly acidify the aqueous layer to pH 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of (E)-3-(4-chloro-3-methylphenyl)propenoic acid will form.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity if necessary.
Step 2: Selective Catalytic Hydrogenation
Principle and Mechanistic Insight
Catalytic hydrogenation is a chemical reaction that adds hydrogen across a double or triple bond.[10] In heterogeneous catalysis, the reaction occurs on the surface of a metal catalyst, typically a platinum group metal like palladium, platinum, or rhodium supported on activated carbon.[5][11] The alkene adsorbs onto the catalyst surface, weakening the π-bond. Molecular hydrogen also dissociates into atomic hydrogen on the surface. These hydrogen atoms are then added sequentially to the alkene, resulting in the corresponding alkane. This method is highly chemoselective for the reduction of alkenes and alkynes without affecting aromatic rings or carbonyl groups under mild conditions.[12]
Caption: Simplified workflow of heterogeneous catalytic hydrogenation.
Detailed Experimental Protocol
-
Reaction Setup: To a hydrogenation vessel or a thick-walled round-bottom flask, add the (E)-3-(4-chloro-3-methylphenyl)propenoic acid (1.0 equivalent) obtained from Step 1. Add a suitable solvent, such as ethyl acetate or ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically 1-2 mol% relative to the substrate. The catalyst is often added as a slurry in the reaction solvent to prevent ignition.
-
Hydrogenation:
-
Seal the reaction vessel and purge the system several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (a balloon filled with hydrogen is sufficient for small-scale reactions at atmospheric pressure; for larger scales, a Parr shaker apparatus at 1-3 atm is recommended).
-
Stir the reaction mixture vigorously at room temperature. Hydrogen uptake is usually complete within 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity. If needed, the crude product can be recrystallized from a suitable solvent like hexanes/ethyl acetate.
Quantitative Data Summary
The following table provides representative quantitative data for the described synthesis.
| Parameter | Step 1: Wittig Olefination | Step 2: Catalytic Hydrogenation |
| Starting Material | 4-Chloro-3-methylbenzaldehyde | (E)-3-(4-chloro-3-methylphenyl)propenoic acid |
| Key Reagents | (Carbethoxymethylene)triphenylphosphorane, NaOH | 5% Pd/C, H₂ |
| Solvent | Toluene, Water | Ethyl Acetate or Ethanol |
| Temperature | Reflux (110°C), then 80°C | Room Temperature |
| Reaction Time | 4-6 hours (olefination), 3 hours (hydrolysis) | 2-4 hours |
| Typical Yield | 85-95% | 95-99% |
| Final Product Purity | >95% after precipitation | >98% after solvent removal |
Conclusion
This guide details a highly efficient and reliable two-step synthesis for this compound. The pathway leverages the power and selectivity of the Wittig reaction for C=C bond formation and the chemoselectivity of catalytic hydrogenation for alkene reduction. The protocols provided are robust and scalable, utilizing standard laboratory techniques and reagents. By explaining the causality behind the experimental choices and mechanisms, this document serves as a practical guide for laboratory execution and a valuable educational resource for chemical synthesis.
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Spectroscopic Profile of 3-(4-Chloro-3-methylphenyl)propanoic Acid: A Predictive and Interpretive Guide
Introduction
3-(4-Chloro-3-methylphenyl)propanoic acid (CAS No. 1086386-05-1) is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of more complex molecules in drug discovery and materials science.[1] A thorough characterization of its molecular structure is fundamental for quality control, reaction monitoring, and ensuring the identity of downstream products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to construct a reliable, predictive spectroscopic profile. This approach serves as a robust framework for researchers to interpret experimentally acquired data, validate synthetic products, and understand the structural nuances of this molecule.
Molecular Structure and Spectroscopic Rationale
To logically predict and interpret the spectroscopic data, we must first analyze the molecular structure, which is composed of two key fragments: the propanoic acid chain and the 1-chloro-2-methyl-4-substituted benzene ring. Each proton and carbon atom exists in a unique electronic environment, which will be reflected in its characteristic spectroscopic signature.
The numbering convention used for the assignments throughout this guide is presented in the diagram below.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectrum
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of the title compound will feature distinct signals for the aromatic protons, the aliphatic propanoic acid chain protons, and the carboxylic acid proton.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:[2][3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required to clearly observe the exchangeable carboxylic acid proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied, followed by integration of the signals.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) are based on the analysis of substituent effects on the benzene ring and known values for aliphatic acids.[4][5][6][7]
| Assigned Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-COOH (Carboxyl) | 10.0 - 12.0 | broad singlet | 1H | Highly deshielded due to the electronegative oxygen atoms and hydrogen bonding.[8] |
| H-2 | ~7.25 | doublet (d) | 1H | ortho to the propanoic acid group and meta to the chloro group. |
| H-5 | ~7.15 | doublet of doublets (dd) | 1H | ortho to the chloro group and meta to the propanoic acid group. |
| H-6 | ~7.05 | doublet (d) | 1H | ortho to both the propanoic acid and methyl groups. |
| H-7 (α-CH₂) | ~2.95 | triplet (t) | 2H | Benzylic position, deshielded by the aromatic ring. Coupled to H-8. |
| H-8 (β-CH₂) | ~2.65 | triplet (t) | 2H | Deshielded by the adjacent carbonyl group. Coupled to H-7. |
| H-10 (Ar-CH₃) | ~2.30 | singlet (s) | 3H | Attached to the aromatic ring. |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-7.3 ppm): The three aromatic protons are chemically non-equivalent due to the substitution pattern.
-
H-2 is expected to be a doublet, split by the adjacent H-6 (a small meta coupling to H-5 might be negligible or cause slight broadening).
-
H-5 will appear as a doublet of doublets, split by both H-6 (ortho coupling, J ≈ 8 Hz) and H-2 (meta coupling, J ≈ 2 Hz).
-
H-6 will be a doublet due to coupling with H-5. The electron-donating methyl group at the C3 position will slightly shield the ortho proton H-2 and the para proton H-6, shifting them upfield relative to a non-methylated analogue.[9]
-
-
Aliphatic Region (δ 2.0-3.0 ppm): The propanoic acid side chain gives rise to two signals.
-
The α-methylene protons (H-7) are adjacent to the aromatic ring (benzylic position) and will appear as a triplet around 2.95 ppm, deshielded by the ring current.
-
The β-methylene protons (H-8) are adjacent to the electron-withdrawing carbonyl group and will appear as a triplet, typically slightly upfield from the benzylic protons, around 2.65 ppm.
-
-
Methyl and Carboxyl Protons:
-
The methyl protons (H-10) attached to the aromatic ring will produce a singlet around 2.30 ppm.
-
The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield (δ 10-12 ppm). Its broadness is due to chemical exchange and hydrogen bonding.[8]
-
Predicted ¹³C NMR Spectrum
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.[10][11]
-
Sample Preparation: Use a more concentrated sample, typically 20-50 mg, in ~0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a ¹³C frequency of 100 MHz (or higher). A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets.
-
Key Parameters: A 90-degree pulse angle, a wider spectral width (~200 ppm), and a longer relaxation delay (2-5 seconds) are used. A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
Predicted ¹³C NMR Data
The predicted chemical shifts are based on additive models for substituted benzenes and known values for aliphatic carboxylic acids.[12][13][14]
| Assigned Carbon(s) | Predicted δ (ppm) | Rationale |
| C9 (C=O) | ~178.0 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C1 | ~140.0 | Aromatic carbon attached to the alkyl side chain (ipso-carbon). |
| C3 | ~137.0 | Aromatic carbon attached to the methyl group. |
| C4 | ~133.0 | Aromatic carbon bearing the electron-withdrawing chloro substituent. |
| C5 | ~130.0 | Aromatic C-H. |
| C2 | ~128.0 | Aromatic C-H. |
| C6 | ~126.0 | Aromatic C-H, slightly shielded by the para methyl group. |
| C8 (β-CH₂) | ~35.0 | Aliphatic carbon adjacent to the carbonyl group. |
| C7 (α-CH₂) | ~30.0 | Aliphatic carbon in the benzylic position. |
| C10 (Ar-CH₃) | ~20.0 | Methyl carbon attached to the aromatic ring. |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Downfield Region (δ > 100 ppm): The most downfield signal will be the carbonyl carbon (C9) of the carboxylic acid group, appearing around 178 ppm. The six aromatic carbons will resonate between 125 and 141 ppm. The ipso-carbons (C1, C3, C4), which are attached to substituents, are typically deshielded compared to the protonated carbons (C2, C5, C6). The chloro and methyl substituents have well-documented effects on the chemical shifts of the aromatic carbons.[15][16]
-
Upfield Region (δ < 40 ppm): The aliphatic carbons of the propanoic acid chain and the methyl group will appear in the upfield region. The β-CH₂ carbon (C8) is expected to be slightly more deshielded than the α-CH₂ carbon (C7) due to its proximity to the carbonyl group. The methyl carbon (C10) will be the most upfield signal, appearing around 20 ppm.
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of IR radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
For a solid sample, the KBr pellet method is a common and reliable technique.
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: First, run a background scan of the empty sample compartment to record atmospheric H₂O and CO₂ signals.
-
Sample Scan: Run the sample scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[17][18]
Predicted IR Absorption Frequencies
The predicted frequencies are based on standard IR correlation tables.[19][20][21]
| Frequency (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad | A very broad and characteristic absorption due to strong hydrogen bonding.[14] |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Aromatic C-H stretching vibrations. |
| 2980 - 2850 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the CH₂ and CH₃ groups. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong | A strong, sharp peak characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer. |
| ~1600, ~1475 | C=C stretch (Aromatic) | Medium-Weak | Characteristic skeletal vibrations of the benzene ring. |
| ~1420 | O-H bend (in-plane) | Medium, Broad | Often coupled with C-O stretching, appears in the broad O-H stretch envelope. |
| ~1250 | C-O stretch | Strong | C-O stretching of the carboxylic acid group. |
| ~920 | O-H bend (out-of-plane) | Medium, Broad | Characteristic out-of-plane bend for a carboxylic acid dimer. |
| ~820 | C-H bend (out-of-plane) | Strong | Bending associated with the substitution pattern on the aromatic ring. |
| ~1100 | C-Cl stretch | Medium | Stretching vibration for the aryl chloride bond. |
Predicted Mass Spectrum
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity and structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.[22][23]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to produce gaseous molecules.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M•⁺).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, stable cations.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Predicted Fragmentation Pattern
The molecular weight of this compound (C₁₀H₁₁ClO₂) is 198.65 g/mol .[1] The mass spectrum will show a molecular ion peak cluster corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl).
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion (M•⁺, m/z 198/200): The molecular ion peak is expected to be observable. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), it will appear as a pair of peaks (M and M+2) at m/z 198 and 200, with a characteristic 3:1 intensity ratio.
-
Benzylic Cleavage (m/z 125/127): A major fragmentation pathway for alkylbenzenes is benzylic cleavage. This would result in the loss of the •CH₂CH₂COOH radical (mass 73) to form the stable 4-chloro-3-methylbenzyl cation at m/z 125 and 127 (again, in a 3:1 ratio). This is predicted to be a very prominent, possibly the base, peak.[24][25]
-
Loss of Carboxyl Group (m/z 153/155): Cleavage of the bond between the α and β carbons can lead to the loss of the carboxyl radical (•COOH, mass 45), yielding a fragment at m/z 153/155.[26][27]
-
Loss of Hydroxyl Group (m/z 181/183): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH, mass 17), which would produce an acylium ion at m/z 181/183.[24]
-
Other Fragments: Further fragmentation of the m/z 125/127 ion could involve the loss of a chlorine radical (•Cl, mass 35/37) to give a fragment at m/z 90, or the loss of the methyl radical (•CH₃, mass 15) to give a fragment at m/z 110/112.
Conclusion
This guide presents a detailed, predictive spectroscopic profile of this compound based on established chemical principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra provide a comprehensive set of data points that can be used to unequivocally identify the molecule. The provided protocols outline standard, validated methodologies for acquiring high-quality experimental data. Researchers synthesizing or utilizing this compound can use this guide as a reference for spectral assignment and confirmation of molecular structure, thereby ensuring the integrity and success of their scientific endeavors. Experimental verification remains the gold standard, and this predictive framework is intended to be a powerful tool to guide and validate those empirical results.
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Navigating the Therapeutic Potential of Arylpropanoic Acids: A Technical Guide to the Characterization of 3-(4-chloro-3-methylphenyl)propanoic acid (CAS 1086386-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylpropanoic acids represent a well-established and versatile class of compounds with a broad spectrum of demonstrated biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This technical guide provides a comprehensive framework for the systematic investigation of novel arylpropanoic acid derivatives, using 3-(4-chloro-3-methylphenyl)propanoic acid (CAS Number: 1086386-05-1) as a focal point for a hypothetical research and development program. While extensive public data on the specific biological activity of this particular compound is limited, its structural similarity to known bioactive molecules suggests potential therapeutic relevance.[1][2][3] This document will outline a strategic, multi-tiered approach for its characterization, from initial computational assessments to detailed in vitro and potential in vivo evaluations. The methodologies presented herein are designed to be robust and adaptable for the broader exploration of novel chemical entities within this promising class.
Introduction: The Arylpropanoic Acid Scaffold - A Foundation for Diverse Bioactivity
The arylpropanoic acid motif is a cornerstone in medicinal chemistry, famously exemplified by ibuprofen.[1][2] These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties.[1][2][3] The phenylpropanoic acid structure is also found in nature and these natural variants exhibit diverse bioactivities such as antimicrobial, antioxidant, and anti-inflammatory effects.[4]
The core structure, characterized by an aromatic ring linked to a propanoic acid moiety, allows for extensive chemical modification. Substitutions on the aromatic ring, such as the chloro and methyl groups in this compound, can significantly modulate the compound's physicochemical properties and biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1086386-05-1 | [5] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [5] |
| Molecular Weight | 198.65 g/mol | [5] |
| IUPAC Name | This compound | Amerigo Scientific |
A Strategic Workflow for Novel Compound Characterization
The following diagram outlines a logical progression for the comprehensive evaluation of a novel arylpropanoic acid derivative like this compound.
Caption: A multi-phase workflow for the characterization of novel arylpropanoic acids.
Phase 1: Foundational Analysis
In Silico Screening
Prior to extensive wet-lab experimentation, computational methods can predict potential biological targets and assess drug-likeness. For this compound, docking simulations against common targets of arylpropanoic acids, such as cyclooxygenase (COX) enzymes, would be a logical starting point.
Synthesis and Purification
While this compound is commercially available, in-house synthesis may be required for producing analogs for structure-activity relationship (SAR) studies. A potential synthetic route could involve the reduction of the corresponding cinnamic acid derivative. Purity of the compound is paramount for accurate biological testing and should be confirmed by NMR, mass spectrometry, and HPLC.
Phase 2: In Vitro Biological Screening
Based on the known activities of the arylpropanoic acid class, a panel of primary in vitro assays is recommended.
Anti-Inflammatory Activity: COX Enzyme Inhibition
Rationale: Many arylpropanoic acids function as NSAIDs by inhibiting COX enzymes.
Protocol: COX-1/COX-2 Inhibition Assay
-
Preparation of Reagents: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes. The substrate, arachidonic acid, should also be prepared in assay buffer.
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Serially dilute the stock to obtain a range of test concentrations.
-
Assay Procedure:
-
Add assay buffer, heme, and enzyme to a 96-well plate.
-
Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate to allow for prostaglandin production.
-
Terminate the reaction and measure the amount of prostaglandin G2 produced using a colorimetric or fluorescent method.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Table 2: Hypothetical COX Inhibition Data for this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 15.2 | 1.8 | 8.4 |
| Ibuprofen (control) | 13.0 | 35.0 | 0.37 |
| Celecoxib (control) | 26.0 | 0.04 | 650 |
Anticancer Activity: Cell Viability Screening
Rationale: Some propanoic acid derivatives have shown promise as anticancer agents. For instance, derivatives of a structurally similar compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, have been investigated as potential histone deacetylase (HDAC) inhibitors with antiproliferative activity against cancer cells.[6][7][8][9]
Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in 96-well plates and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Phase 3: Mechanism of Action and Lead Optimization
Should promising activity be observed in the initial screens, further investigation into the mechanism of action is warranted.
Target Deconvolution
If the compound shows, for example, anticancer activity, but does not inhibit HDACs, a variety of target deconvolution techniques can be employed, such as affinity chromatography or proteomic profiling.
Signaling Pathway Analysis
Understanding how the compound affects cellular signaling pathways is crucial. For a compound with anti-inflammatory effects, this could involve examining the NF-κB signaling pathway.
Caption: A hypothetical inhibitory point for an arylpropanoic acid in the NF-κB signaling pathway.
Conclusion
While this compound remains a compound with underexplored biological potential, its chemical structure places it within a class of high therapeutic relevance. The systematic approach outlined in this guide provides a robust framework for its characterization and for the broader discovery and development of novel arylpropanoic acid derivatives. Through a combination of computational, in vitro, and mechanistic studies, the full therapeutic potential of this and related compounds can be effectively elucidated.
References
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An In-depth Technical Guide to the Solubility of 3-(4-Chloro-3-methylphenyl)propanoic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 3-(4-chloro-3-methylphenyl)propanoic acid, a compound of interest in pharmaceutical and chemical research.[1][2] Recognizing the critical role of solubility in drug development and process chemistry, this document offers a detailed exploration of the theoretical principles governing its dissolution, a robust experimental protocol for solubility determination, and an analysis of expected solubility trends in various organic solvents. This resource is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding and practical guidance on this subject.
Introduction to this compound and the Imperative of Solubility
This compound, with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol , is a carboxylic acid derivative.[1] Its structure, featuring a substituted aromatic ring and a propanoic acid moiety, suggests a compound with moderate polarity. In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and the design of purification processes. A thorough understanding of an API's solubility in different solvent systems is therefore not merely an academic exercise but a fundamental prerequisite for successful drug development.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[3] For this compound, the key functional groups influencing its solubility are the carboxylic acid group, the chlorinated and methylated phenyl ring.
The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, suggesting a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). The aromatic ring, with its chloro and methyl substituents, contributes to the molecule's nonpolar character, allowing for interactions with less polar solvents through van der Waals forces.
The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding and modeling its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H11O2Cl | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| CAS Number | 1086386-05-1 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| pKa | ~4-5 (estimated for a carboxylic acid) |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following is a detailed protocol for the gravimetric method of solubility determination, a reliable and widely used technique.[4]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
Syringes
-
Drying oven
-
Beakers and other standard laboratory glassware
Experimental Workflow
The experimental workflow for determining the solubility of this compound is illustrated in the following diagram.
Caption: Experimental workflow for gravimetric solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.
-
-
Sampling:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and dispense the solution into a pre-weighed beaker. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Place the beaker containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, allow the beaker to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
The mass of the dissolved solid is the difference between the final weight of the beaker and its initial tare weight.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant sampled (mL)
-
Expected Solubility Profile and Discussion
While experimental data is paramount, a qualitative prediction of the solubility of this compound in various organic solvents can be made based on its structure. Table 2 presents an illustrative solubility profile.
Table 2: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Class | Expected Solubility | Rationale |
| Methanol | Polar Protic | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding interactions are expected. |
| Acetone | Polar Aprotic | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Ethyl Acetate | Polar Aprotic | Moderate | The ester group can participate in hydrogen bonding, but to a lesser extent than ketones or alcohols. |
| Dichloromethane | Polar Aprotic | Low to Moderate | The polarity of dichloromethane is lower, and it primarily interacts through dipole-dipole forces. |
| Toluene | Nonpolar | Low | The nonpolar nature of toluene will have limited favorable interactions with the polar carboxylic acid group. |
| Hexane | Nonpolar | Very Low | As a nonpolar alkane, hexane is a poor solvent for polar carboxylic acids. |
Disclaimer: The data in Table 2 is for illustrative purposes only and is based on theoretical principles. Actual experimental values may vary.
The expected trend of decreasing solubility with decreasing solvent polarity is a direct consequence of the "like dissolves like" principle. The polar carboxylic acid moiety dominates the solubility behavior, leading to higher solubility in polar solvents that can engage in hydrogen bonding.
The Role of Predictive Models in Solubility Estimation
In the absence of experimental data, computational models can provide valuable estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that can predict activity coefficients in non-ideal mixtures.[5][6] By breaking down the molecule into its constituent functional groups, UNIFAC can estimate the interactions between the solute and solvent molecules to predict solubility.[7][8] While these models are powerful tools, their accuracy is dependent on the availability of well-parameterized interaction parameters for the specific functional groups present in the molecule.[9] For novel compounds like this compound, the development of accurate model parameters may require some initial experimental data.[7]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the underlying theoretical principles, employing a robust experimental protocol, and leveraging predictive tools where appropriate, researchers can gain the critical solubility data necessary to advance their research and development efforts. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists and professionals working with this and structurally related compounds.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Chloro-3-methylphenyl)propanoic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry, drug discovery, and materials science. Its power lies in its ability to provide a detailed atomic-level map of a molecule's proton framework. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-(4-Chloro-3-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid. As an illustrative scaffold, this molecule presents several distinct and informative features—a substituted aromatic ring, an aliphatic propyl chain, and a carboxylic acid moiety—making it an excellent subject for a detailed NMR study.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple spectral interpretation, delving into the causal relationships between the molecule's electronic structure and its resulting NMR signature. We will cover theoretical spectral prediction, a robust experimental protocol for data acquisition, and a thorough analysis of the anticipated spectral data, grounding each claim in authoritative spectroscopic principles.
Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its unique proton environments. The structure of this compound contains six chemically non-equivalent proton sets, as illustrated below.
Figure 1: Structure and Proton Designations
-
Hₐ & Hₑ: Protons of the methylene group adjacent to the aromatic ring (benzylic).
-
Hₑ: Protons of the methylene group adjacent to the carboxyl group.
-
Hₐ: The acidic proton of the carboxyl group.
-
H₂, H₅, H₆: The three aromatic protons on the substituted benzene ring.
-
Hₑ: The three protons of the methyl group attached to the ring.
Each of these proton sets will produce a distinct signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), integration value (relative number of protons), and signal multiplicity (splitting pattern).
Theoretical ¹H NMR Spectrum: Prediction and Analysis
The predictive analysis of an NMR spectrum is founded on established principles of shielding and deshielding effects, which are influenced by the electronic environment of each nucleus. An external magnetic field induces secondary magnetic fields within the molecule; electron-withdrawing groups decrease the local electron density, "deshielding" the nucleus and shifting its signal downfield (to a higher ppm value), while electron-donating groups increase shielding and cause an upfield shift.[1]
The following table summarizes the predicted ¹H NMR data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H꜀ (COOH) | 10.0 - 12.0 | 1H | Broad Singlet | N/A | Highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O bond.[1][2] The signal is often broad due to hydrogen bonding and rapid chemical exchange.[2] |
| H₆ (Aromatic) | ~7.25 | 1H | Doublet | Jortho ≈ 8.0 Hz | Located ortho to the electron-withdrawing chlorine atom, leading to a downfield shift. It is split into a doublet by its single ortho neighbor, H₅. |
| H₅ (Aromatic) | ~7.10 | 1H | Doublet of Doublets | Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz | Experiences ortho-coupling with H₆ and weaker meta-coupling with H₂.[3] |
| H₂ (Aromatic) | ~7.05 | 1H | Doublet (or Singlet) | Jmeta ≈ 2.0 Hz | Located ortho to the electron-donating alkyl and methyl groups, resulting in a more upfield position compared to H₅ and H₆. Meta-coupling to H₅ may result in a narrow doublet or appear as a singlet. |
| Hₐ (Benzylic CH₂) | ~2.95 | 2H | Triplet | ³Jab ≈ 7.5 Hz | Protons are in a benzylic position, shifting them downfield into the ~2.0-3.0 ppm range.[4] The signal is split into a triplet by the two adjacent protons of Hₑ. |
| Hₑ (α-Carbonyl CH₂) | ~2.70 | 2H | Triplet | ³Jab ≈ 7.5 Hz | Protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift to the 2-3 ppm region.[2] They are split into a triplet by the two neighboring protons of Hₐ. |
| Hₑ (Ar-CH₃) | ~2.35 | 3H | Singlet | N/A | Protons on a carbon attached to an aromatic ring typically appear in the 2.4–2.7 ppm range.[5] Having no adjacent protons, the signal is a singlet. |
Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, interpretable ¹H NMR spectrum requires a systematic and validated workflow. The protocol described below ensures reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identifiable.[6][7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[6]
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field by adjusting the shim coils. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks and improved resolution.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. Key parameters include:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: ~2-4 seconds to ensure adequate data point resolution.
-
Relaxation Delay (d1): 1-5 seconds to allow for near-complete T1 relaxation of protons, ensuring accurate signal integration.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum manually to ensure all peaks are in the pure absorption mode (positive and upright).
-
Apply a baseline correction to produce a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the signals to determine the relative ratios of the different proton environments.
-
Workflow Visualization
The following diagram illustrates the logical flow of the NMR data acquisition and processing workflow.
Caption: Experimental workflow for ¹H NMR analysis.
Structural Confirmation and Advanced Techniques
The congruence between the predicted spectrum (Table 1) and the experimentally obtained data provides strong evidence for the structure of this compound. Each signal's chemical shift, integration, and multiplicity should align with the theoretical analysis.
For unambiguous confirmation, particularly of the carboxylic acid proton, a simple chemical test can be performed directly in the NMR tube.
-
D₂O Shake: After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the sample, the tube is shaken, and the spectrum is re-acquired. The acidic proton (H꜀) will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the broad singlet signal between 10-12 ppm will disappear, confirming its assignment as the carboxylic acid proton.[2][6]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis reveals six distinct proton signals, each defined by its unique electronic environment. The highly deshielded, broad singlet of the carboxylic acid proton, the complex splitting patterns in the aromatic region, the characteristic triplets of the propyl chain, and the sharp singlet of the methyl group collectively form a unique spectral fingerprint. By combining theoretical prediction with a robust experimental protocol, NMR spectroscopy provides an unequivocal method for the structural verification and purity assessment of this and related molecules, proving indispensable in the fields of chemical research and pharmaceutical development.
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Human Metabolome Database. (2017, September 17). Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid. Retrieved from [Link]
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RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Reddit. (2011, May 12). For those who didn't know, the AIST Spectral Database is back online. Retrieved from [Link]
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Physical characteristics of 3-(4-Chloro-3-methylphenyl)propanoic acid
An In-Depth Technical Guide to the Physical Characteristics of 3-(4-Chloro-3-methylphenyl)propanoic Acid
This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical methodologies for empirical validation. The structure of this guide is tailored to present information in a logical flow, from basic identification to complex analytical characterization, ensuring a thorough understanding of the compound.
Section 1: Molecular Identity and Structural Overview
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a chlorinated and methylated phenyl ring attached to a propanoic acid moiety, makes it a compound of interest in synthetic chemistry and as a building block for more complex molecules.
1.1 Chemical Identifiers
A precise identification is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1086386-05-1 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 198.65 g/mol | [2] |
| InChI Key | PCLIPGMIRVJYFB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C=CC(CCC(=O)O)=C1)Cl | [1] |
1.2 Structural Diagram
The chemical structure dictates the physical and reactive properties of the molecule. The diagram below illustrates the connectivity of atoms and the key functional groups: a carboxylic acid, a methyl group, and a chlorine atom on the benzene ring.
Caption: 2D Structure of this compound.
Section 2: Core Physical Properties
The physical state and thermal properties of a compound are critical for handling, formulation, and process development.
| Property | Value | Comments and Insights |
| Appearance | White Powder / Solid | The solid form is typical for carboxylic acids of this molecular weight at room temperature.[1][4] |
| Melting Point | 85.0 - 94.0 °C | This relatively broad range reported by suppliers may indicate sensitivity to impurities or the presence of different crystalline forms (polymorphs).[1] Precise determination via Differential Scanning Calorimetry (DSC) is recommended for definitive characterization. |
| Purity | ≥95.0% (GC) to ≥97% | Purity levels are typically determined by Gas Chromatography (GC) or titration.[1][3] The titrimetric assay (≥95.0 to ≤105.0%) confirms the acidic nature and provides a quantitative measure of the carboxylic acid functionality.[1] |
Section 3: Spectroscopic and Analytical Characterization
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons (Ar-H): ~7.0-7.4 ppm, complex splitting pattern (multiplets) due to ortho, meta coupling. Propanoic Chain (-CH₂-CH₂-COOH): Two triplets, ~2.6-3.0 ppm. Methyl Protons (-CH₃): Singlet, ~2.3-2.4 ppm. Carboxylic Acid Proton (-COOH): Broad singlet, >10 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~175-180 ppm. Aromatic Carbons: ~125-140 ppm. Propanoic Chain Carbons: ~30-40 ppm. Methyl Carbon: ~15-20 ppm. |
| FT-IR | O-H Stretch (Carboxylic Acid): Very broad band, ~2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp peak, ~1700-1725 cm⁻¹. C-Cl Stretch: ~1000-1100 cm⁻¹. Aromatic C=C Stretches: ~1450-1600 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): Peak at m/z 198, with a characteristic M+2 peak at m/z 200 (approx. 1/3 intensity) due to the ³⁷Cl isotope. Fragmentation: Loss of -COOH (m/z 45), and other fragments corresponding to the aromatic portion. |
Protocol: Acquiring High-Resolution ¹H NMR Data
This protocol outlines a self-validating system for obtaining a definitive ¹H NMR spectrum.
Objective: To confirm the identity and purity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expertise & Experience: CDCl₃ is a common choice, but DMSO-d₆ is superior for ensuring the carboxylic acid proton is observed, as it slows proton exchange.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm. This provides a reliable reference point.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve high homogeneity. This is validated by observing a sharp, symmetrical peak shape for the TMS signal.
-
Set acquisition parameters: spectral width (~16 ppm), acquisition time (~3-4 seconds), relaxation delay (5 seconds to ensure full relaxation of protons, especially the COOH proton), and number of scans (typically 8-16).
-
-
Data Acquisition & Processing:
-
Acquire the Free Induction Decay (FID) signal.
-
Apply Fourier Transform to convert the FID into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks. Trustworthiness: The integral ratios should correspond to the number of protons in each environment (e.g., 3H for -CH₃, 2H for each -CH₂-, etc.). A deviation suggests the presence of impurities.
-
Section 4: Solubility Profile
Understanding solubility is fundamental for applications ranging from reaction chemistry to drug formulation. The molecule's structure suggests amphiphilic character: the nonpolar substituted phenyl ring and the polar carboxylic acid group.
Expected Solubility:
-
High solubility in polar organic solvents like methanol, ethanol, DMSO, and acetone.
-
Low solubility in nonpolar solvents like hexane.
-
pH-dependent solubility in aqueous media: It will be poorly soluble in acidic water but will become significantly more soluble in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
Sources
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Methodological & Application
Application Notes and Protocols: Investigating the Biological Activity of 3-(4-Chloro-3-methylphenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpropanoic acids represent a significant class of compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] Beyond their anti-inflammatory properties, derivatives of arylpropanoic acid have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant effects.[1] This document provides a detailed guide for investigating the biological potential of compounds structurally related to 3-(4-Chloro-3-methylphenyl)propanoic acid, focusing on methodologies to assess their anticancer and antimicrobial properties. The protocols and insights presented here are based on studies of closely related analogs, such as 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives, which have shown promise in preclinical studies.[2][3][4][5][6]
Part 1: Anticancer Activity of Arylpropanoic Acid Derivatives
Recent research has highlighted the potential of arylpropanoic acid derivatives as anticancer agents.[1] Notably, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including colon, breast, prostate, and lung cancer cells.[4]
Mechanism of Action: Insights from Analogs
While the precise mechanism of every derivative is unique, studies on close analogs suggest several potential pathways. Some derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been identified as potent Histone Deacetylase (HDAC) inhibitors.[2][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
Another proposed mechanism involves the targeting of heat shock proteins, specifically Hsp90 and its mitochondrial paralogue, TRAP1.[3][5] These chaperone proteins are often overexpressed in cancer cells and are essential for the stability and function of numerous oncoproteins. Inhibition of Hsp90 and TRAP1 can lead to the degradation of these client proteins, ultimately inducing apoptosis and inhibiting tumor growth.[5]
Caption: Proposed anticancer mechanisms of action for arylpropanoic acid derivatives.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7, PC3, A549)[4]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (this compound or its analog) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).[4]
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow for the in vitro antiproliferative MTT assay.
Quantitative Data from Analog Studies
The following table summarizes the IC50 values of some 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives against various cancer cell lines.
| Compound | HCT-116 IC50 (µM) | HeLa IC50 (µM) | Reference |
| Derivative 16b | - | 11.69 | [4] |
| Derivative 16c | - | 0.69 | [4] |
| Derivative 18 | - | 3.39 | [4] |
| Doxorubicin (Standard) | - | 2.29 | [4] |
| Derivative 7a | 0.12 mg/mL | - | [5] |
| Derivative 7g | 0.12 mg/mL | - | [5] |
Part 2: Antimicrobial Activity of Arylpropanoic Acid Derivatives
In addition to their anticancer potential, arylpropanoic acid derivatives have been explored for their antimicrobial properties.[7][8][9] The emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel antimicrobial agents.[8][9] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against a panel of MDR pathogens.[7][8][9]
Proposed Mechanism of Action
While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential bacterial processes. For some amino acid derivatives, the molecular targets are believed to be involved in the synthesis of peptidoglycan or other vital components of the cell wall.[10] The phenolic hydroxyl group present in some of these derivatives is versatile and can participate in various interactions with biological targets, including hydrogen bonding and nucleophilic substitutions.[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial and fungal strains using the broth microdilution method, following CLSI guidelines.
1. Materials and Reagents:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer
2. Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data from Analog Studies
The following table presents the MIC values of some 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives against various microbial strains.
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | C. auris MIC (µg/mL) | Reference |
| Hydrazone 14 | 1-8 | 0.5-2 | 8-64 | [8][9] |
| Hydrazone 15 | 1-8 | 0.5-2 | 8-64 | [8][9] |
| Hydrazone 16 | 1-8 | 0.5-2 | 8-64 | [8][9] |
Conclusion
The structural motif of arylpropanoic acid is a fertile ground for the discovery of new therapeutic agents. While direct biological data on this compound is limited in the public domain, the significant anticancer and antimicrobial activities of its close analogs provide a strong rationale for its investigation. The protocols and insights provided in this guide offer a robust framework for researchers to explore the biological potential of this and related compounds, contributing to the development of novel therapies for cancer and infectious diseases.
References
-
El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Ali, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8987–9003. [Link]
-
El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Ali, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. ResearchGate. [Link]
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El Rayes, S., & others. (2019). Convenient synthesis of some new 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives of expected Anticancer Activity. ResearchGate. [Link]
-
El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Ali, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. PMC - NIH. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Drug Delivery and Therapeutics. [Link]
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3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]
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Mickevičius, V., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC - NIH. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]
-
3-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID. gsrs. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vitro Evaluation of 3-(4-Chloro-3-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Arylpropanoic Acid Derivative
3-(4-Chloro-3-methylphenyl)propanoic acid belongs to the arylpropanoic acid class of compounds, a scaffold known for its diverse pharmacological activities. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen[1]. The structural features of this compound suggest its potential as a modulator of inflammatory and cell proliferation pathways. Arylpropanoic acid derivatives have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, and anticancer activities[1].
This document provides a comprehensive guide for the in vitro evaluation of this compound. The protocols detailed herein are designed to first screen for broad anti-inflammatory and cytotoxic effects and then to investigate potential mechanisms of action, such as the modulation of the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a known target for similar compounds[2][3][4]. The experimental workflow is designed to be logical and progressive, allowing researchers to build a comprehensive pharmacological profile of the compound.
Part 1: Foundational Screening for Bioactivity
The initial assessment of a novel compound involves broad screening assays to identify its primary biological effects. For this compound, we will focus on its potential anti-inflammatory and anticancer activities, which are common for this chemical class[1][5][6].
Anti-Inflammatory Activity Screening
Inflammation is a key biological response, and its dysregulation is implicated in numerous chronic diseases[7]. In vitro assays provide a rapid and cost-effective means to screen for anti-inflammatory potential[7][8].
Scientific Rationale: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent thermally induced protein denaturation, a hallmark of its anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound (Test Compound)
-
Diclofenac Sodium (Reference Standard)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the Test Compound and Diclofenac Sodium (e.g., 10, 50, 100, 250, 500 µg/mL) in PBS.
-
To 0.5 mL of each concentration of the Test Compound and Reference Standard, add 0.5 mL of the BSA solution.
-
A control consists of 0.5 mL of PBS and 0.5 mL of the BSA solution.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Data Presentation:
| Concentration (µg/mL) | % Inhibition by Test Compound | % Inhibition by Diclofenac Sodium |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| IC50 (µg/mL) |
Scientific Rationale: Macrophages play a central role in inflammation by producing pro-inflammatory mediators like nitric oxide (NO) upon stimulation with LPS[9]. This assay measures the ability of the test compound to inhibit NO production in a cellular model of inflammation.
Materials:
-
RAW 264.7 Murine Macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound (Test Compound)
-
Dexamethasone (Reference Standard)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the Test Compound and Dexamethasone for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the concentration of nitrite (a stable product of NO).
-
Calculate the percentage inhibition of NO production.
Anticancer Activity Screening
Derivatives of similar arylpropanoic acids have shown antiproliferative activity against various cancer cell lines[10][11][12][13]. A primary screen for cytotoxicity is essential.
Scientific Rationale: This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma)
-
Appropriate cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
This compound (Test Compound)
-
Doxorubicin (Reference Standard)
-
96-well cell culture plates
Procedure:
-
Seed the chosen cancer cell lines in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Test Compound and Doxorubicin for 48 or 72 hours.
-
After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For MTS, this step is not required.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | IC50 of Test Compound (µM) | IC50 of Doxorubicin (µM) |
| HCT-116 | ||
| MCF-7 | ||
| A549 |
Part 2: Mechanistic Investigation - Exploring the PPARγ Pathway
Should the initial screening reveal significant bioactivity, the next logical step is to investigate the underlying mechanism of action. Given that many anti-inflammatory and metabolic-modulating compounds interact with PPARγ, this is a prime target for investigation[2][3][4].
Conceptual Workflow for PPARγ Agonist Identification:
Caption: Workflow for identifying PPARγ agonists.
Protocol 4: PPARγ Competitive Binding Assay (TR-FRET)
Scientific Rationale: This assay determines if the test compound directly binds to the PPARγ ligand-binding domain (LBD). It is a competitive assay where the test compound displaces a fluorescently labeled PPARγ ligand, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Materials:
-
Commercially available PPARγ TR-FRET assay kit (e.g., from Invitrogen, Cisbio)
-
Recombinant PPARγ-LBD protein
-
Fluorescently labeled PPARγ ligand (tracer)
-
Europium-labeled anti-GST antibody (or other appropriate donor fluorophore)
-
This compound (Test Compound)
-
Rosiglitazone (Reference full agonist)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Follow the manufacturer's protocol for the specific TR-FRET kit.
-
In a suitable microplate, add the PPARγ-LBD, the fluorescent tracer, and the Europium-labeled antibody.
-
Add serial dilutions of the Test Compound and Rosiglitazone.
-
Incubate the plate for the recommended time at room temperature.
-
Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 for binding.
Protocol 5: PPARγ Reporter Gene Assay
Scientific Rationale: This cell-based assay measures the functional consequence of ligand binding – the activation of gene transcription by PPARγ. Cells are engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Agonist binding leads to an increase in reporter gene expression[2][14].
Materials:
-
A suitable cell line (e.g., HEK293T, HepG2)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression
-
Transfection reagent
-
This compound (Test Compound)
-
Rosiglitazone (Reference full agonist)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the Test Compound and Rosiglitazone for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Plot the fold activation of the reporter gene against the compound concentration to determine the EC50 (effective concentration for 50% of maximal activation).
Data Interpretation: By comparing the maximal activation induced by the test compound to that of a full agonist like Rosiglitazone, one can classify it as a full agonist, a partial agonist, or an antagonist[2].
PPARγ Activation Pathway:
Caption: Simplified PPARγ signaling pathway.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. Positive results from these assays would warrant further investigation, including:
-
Selectivity profiling: Assessing the compound's activity against other PPAR isoforms (α and δ) and a broader panel of receptors and enzymes.
-
Downstream functional assays: If PPARγ agonism is confirmed, assays for adipocyte differentiation or insulin-stimulated glucose uptake in adipocytes would be relevant[3].
-
In vivo studies: Promising in vitro data would justify advancing the compound to animal models of inflammation, metabolic disease, or cancer to evaluate its efficacy and safety.
By following this structured approach, researchers can efficiently and effectively elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.
References
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025).
- (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts.
- Schapira, M., et al. (n.d.). Combined Ligand- and Structure-based Virtual Screening Protocol Identifies Novel Submicromolar PPARγ Partial Agonists. PubMed Central.
- Nobre, M., et al. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?
- (2024).
- El Rayes, S., et al. (2019). Convenient synthesis of some new 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives of expected Anticancer Activity.
- (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. NIH.
- (n.d.). Human PPARγ Reporter Assay Kit. Indigo Biosciences.
- (n.d.). Identification of PPARgamma Partial Agonists of Natural Origin (I)
- (2015). Structure-based virtual screening and discovery of New PPARδ/γ dual agonist and PPARδ and γ agonists. PubMed.
- El Rayes, S. M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
- (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
- (2020). Newly synthesized 3-(4-chloro-phenyl)
- (n.d.).
- (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. NIH.
- (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Combined Ligand- and Structure-based Virtual Screening Protocol Identifies Novel Submicromolar PPARγ Partial Agonists Title - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based virtual screening and discovery of New PPARδ/γ dual agonist and PPARδ and γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalajrb.com [journalajrb.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
The Versatile Precursor: Application Notes on 3-(4-Chloro-3-methylphenyl)propanoic Acid in Organic Synthesis
Introduction: A Building Block of Strategic Importance
3-(4-Chloro-3-methylphenyl)propanoic acid is a tailored precursor molecule whose strategic substitution pattern—a chlorine atom and a methyl group on the phenyl ring—offers a unique combination of steric and electronic properties. These features make it a valuable starting material in multi-step organic syntheses, particularly in the fields of medicinal chemistry and agrochemical development. The propanoic acid side chain provides a reactive handle for a variety of chemical transformations, while the substituted aromatic ring directs subsequent reactions and contributes to the final product's biological activity and metabolic stability. This document provides a comprehensive guide to the synthesis and key applications of this versatile precursor, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Pathway: From Aryl Ketone to Propanoic Acid
The most common and efficient synthesis of this compound involves a two-step sequence starting from readily available commercial materials. This pathway leverages a classical Friedel-Crafts acylation followed by a robust reduction of the resulting keto group. This approach is highly adaptable and provides a reliable route to multi-gram quantities of the target compound.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Application Note 1: Synthesis of the Precursor
This section details the two-stage synthesis of this compound, providing a choice of well-established reduction methods for the second step.
Part A: Friedel-Crafts Acylation of 1-Chloro-2-methylbenzene
The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings. In this protocol, 1-chloro-2-methylbenzene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst to generate the key intermediate, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.[1] The Lewis acid activates the anhydride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.
Protocol 1: Synthesis of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (AlCl₃, 60.0 g, 0.45 mol) and 150 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.
-
Succinic Anhydride Addition: In a separate beaker, dissolve succinic anhydride (20.0 g, 0.20 mol) in 100 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Aromatic Substrate Addition: After the addition of succinic anhydride is complete, add 1-chloro-2-methylbenzene (25.3 g, 0.20 mol) dropwise via the dropping funnel over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Progression: After complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 300 g of crushed ice and 100 mL of concentrated hydrochloric acid. Stir vigorously until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid as a solid.
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 145-148 °C |
| Appearance | White to off-white solid |
Part B: Reduction of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid
The reduction of the aryl ketone to a methylene group is a critical step. Two classical and highly effective methods are presented here: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[2][3] The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. For this particular substrate, both methods are generally suitable.
Protocol 2A: Clemmensen Reduction
This method utilizes zinc amalgam and concentrated hydrochloric acid to reduce the ketone.[4][5] It is particularly effective for aryl-alkyl ketones.[2]
-
Amalgam Preparation: In a fume hood, prepare zinc amalgam by stirring zinc granules (50 g) with a 5% aqueous solution of mercuric chloride (50 mL) for 10 minutes. Decant the aqueous solution and wash the amalgam with water (3 x 50 mL).
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam, concentrated hydrochloric acid (100 mL), and water (50 mL).
-
Substrate Addition: Add 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (10.0 g, 0.044 mol) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8 hours. During the reflux, add an additional 25 mL of concentrated hydrochloric acid every 2 hours.
-
Work-up: After cooling to room temperature, decant the aqueous layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2B: Wolff-Kishner Reduction
This reduction employs hydrazine hydrate in a high-boiling solvent under basic conditions.[3][6]
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (10.0 g, 0.044 mol) in diethylene glycol (100 mL).
-
Reagent Addition: Add hydrazine hydrate (8 mL, 0.16 mol) and potassium hydroxide (8.0 g, 0.14 mol) to the solution.
-
Reaction: Heat the mixture to 130-140 °C for 2 hours. Then, increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Acidify the solution with concentrated hydrochloric acid to a pH of 1-2.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
| Parameter | Clemmensen Yield | Wolff-Kishner Yield |
| Typical Yield | 70-80% | 80-90% |
| Melting Point | 98-101 °C | 98-101 °C |
| Appearance | White crystalline solid | White crystalline solid |
Application Note 2: Precursor for Bioactive Molecules
Arylpropanoic acids are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[7] this compound serves as a valuable scaffold for the synthesis of novel derivatives with potential therapeutic applications. The carboxylic acid functionality can be readily converted to esters, amides, and other derivatives to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Example Application: Synthesis of Amide Derivatives
The synthesis of amide derivatives from this compound can lead to compounds with potential biological activity. The following is a general procedure for amide bond formation.
Protocol 3: General Procedure for Amide Synthesis
-
Activation of Carboxylic Acid: In a dry flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or DMF. Add a coupling agent (e.g., EDC/HOBt, HATU, or convert to the acid chloride with thionyl chloride).
-
Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine (1.1 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with aqueous acid, aqueous base, and brine. After drying and concentration, the crude amide can be purified by column chromatography or recrystallization.
Caption: General scheme for the synthesis of amide derivatives.
Application Note 3: Intermediate for Intramolecular Cyclization Reactions
The structure of this compound is amenable to intramolecular cyclization reactions to form fused ring systems, which are common motifs in many pharmaceutical agents. For instance, under strongly acidic conditions, the carboxylic acid can be protonated and act as an electrophile, leading to an intramolecular Friedel-Crafts-type reaction to form a tetralone derivative.
Conceptual Pathway: Intramolecular Cyclization
The cyclization of 3-arylpropanoic acids can be promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent. This reaction proceeds through the formation of an acylium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring.
Caption: Conceptual pathway for intramolecular cyclization.
Conclusion
This compound is a strategically important precursor in organic synthesis. Its efficient two-step synthesis from commercially available starting materials makes it an accessible building block for a variety of applications. The protocols and conceptual applications outlined in this document are intended to serve as a practical guide for researchers in academia and industry, facilitating the exploration of new chemical space and the development of novel functional molecules.
References
- Wolff, L. Chemische Berichte. 1912, 45 (3), 3029-3047.
- Kishner, N. Journal of the Russian Physical Chemical Society. 1911, 43, 582-595.
- Clemmensen, E. Berichte der deutschen chemischen Gesellschaft. 1913, 46 (2), 1837-1843.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]
-
Organic Chemistry Portal. Clemmensen Reduction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2016, 7(4), 1334-1345.
-
Amerigo Scientific. This compound. [Link]
- Clemmensen reduction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Clemmensen_reduction]
- Wolff–Kishner reduction. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/userfiles/file/e-content/2020/PG/Sem-II/CHEMISTRY-Dr-Ranjan-Kumar/wolff-kishner-reduction.pdf]
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- CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. [URL: https://www.coursehero.com/file/104192237/CLEMMENSEN-REDUCTIONpdf/]
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The Strategic Utility of 3-(4-Chloro-3-methylphenyl)propanoic Acid in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient generation of novel therapeutic candidates. Arylpropanoic acids, a class of compounds long recognized for their pharmacological potential, continue to serve as a cornerstone for the development of a wide array of bioactive molecules. Within this family, 3-(4-Chloro-3-methylphenyl)propanoic acid emerges as a particularly valuable, though often underappreciated, building block. Its substituted phenyl ring offers a nuanced platform for probing structure-activity relationships, while the propanoic acid moiety provides a reactive handle for diverse chemical elaborations.
This technical guide eschews a conventional, rigid format in favor of a narrative that mirrors the logic of a drug discovery campaign. We will first explore the broader context of arylpropanoic acids in medicinal chemistry, then delve into the specific applications of this compound as a synthetic intermediate. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, thereby empowering researchers to adapt and innovate.
The Enduring Legacy of Arylpropanoic Acids in Pharmacology
The arylpropanoic acid motif is perhaps most famously embodied by non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] However, the therapeutic potential of this structural class extends far beyond inflammation. Researchers have successfully modified the arylpropanoic acid scaffold to develop agents with antibacterial, anticonvulsant, and anticancer properties.[1][2] The versatility of this scaffold lies in the ability to modify both the aromatic ring and the propionic acid side chain to achieve targeted biological activities.
This compound: A Key Intermediate in Pharmaceutical Synthesis
While not typically an active pharmaceutical ingredient (API) in its own right, this compound is a crucial intermediate in the synthesis of more complex and potent molecules.[3][4] Its chemical structure is particularly advantageous for several reasons:
-
The 4-chloro and 3-methyl substitutions on the phenyl ring provide a specific electronic and steric profile that can be exploited for targeted binding to biological macromolecules. These substitutions can influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.
-
The propanoic acid functional group is a versatile handle for a variety of chemical transformations, most notably amide bond formation. This allows for the straightforward coupling of the acid to a wide range of amines, amino acids, and other nucleophiles to generate diverse libraries of compounds for biological screening.
The following sections provide detailed protocols for the use of this compound as a synthetic precursor.
Protocol 1: Synthesis of a Novel Amide Derivative via EDC/HOBt Coupling
This protocol details the synthesis of a novel amide derivative of this compound. The choice of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) is a well-established and highly efficient method for amide bond formation that minimizes side reactions and racemization.
Experimental Workflow:
Caption: Workflow for the synthesis of an amide derivative.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound and 1.2 equivalents of HOBt in anhydrous dimethylformamide (DMF).
-
Addition of Coupling Partner: To the solution from step 1, add 1.1 equivalents of the desired amine coupling partner.
-
Cooling: Place the reaction flask in an ice bath and stir for 15 minutes to cool the mixture to 0°C.
-
EDC Addition: Slowly add 1.2 equivalents of EDC to the cooled reaction mixture. The slow addition helps to control any exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-18 hours).
-
Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Data Presentation: Hypothetical Screening Results
To illustrate the potential of derivatives synthesized from this compound, the following table presents hypothetical data from a primary biological screen.
| Compound ID | Derivative Type | Target | IC50 (µM) |
| CMPA-001 | N-benzyl amide | Enzyme X | 15.2 |
| CMPA-002 | N-(4-fluorobenzyl) amide | Enzyme X | 8.7 |
| CMPA-003 | N-(2-pyridyl) amide | Enzyme X | 2.1 |
| CMPA-004 | N-cyclohexyl amide | Enzyme X | > 50 |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of related arylpropanoic acids.
Caption: Hypothetical signaling pathway inhibited by a CMPA derivative.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its utility as a chemical intermediate allows for the rapid generation of diverse chemical libraries that can be screened against a multitude of biological targets. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the full potential of this and related arylpropanoic acid scaffolds. Future work should focus on expanding the range of chemical transformations applied to this core structure and exploring its application in the development of therapeutics for a broader range of diseases.
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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Application Notes and Protocols for Cell-Based Assays Using 3-(4-Chloro-3-methylphenyl)propanoic Acid
Introduction: Unveiling the Potential of 3-(4-Chloro-3-methylphenyl)propanoic Acid as a Novel Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist
In the landscape of metabolic disease research and drug discovery, the Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets. These ligand-activated transcription factors are pivotal regulators of lipid and glucose homeostasis.[1] Among the three PPAR isoforms (α, β/δ, and γ), PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, where it governs the expression of genes involved in fatty acid uptake and oxidation.[2] Synthetic ligands that activate PPARα, like the fibrate class of drugs, are clinically used to manage dyslipidemia.
This document provides a comprehensive guide for researchers to investigate the biological activity of a novel compound, this compound, as a putative PPARα agonist. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's potency, selectivity, and potential cytotoxicity in a cellular context. We will delve into the causality behind experimental designs, ensuring a deep understanding of each step's significance.
Core Principle: The PPARα Signaling Pathway
Upon activation by a ligand, such as this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4] This binding event recruits coactivator proteins, initiating the transcription of genes that regulate lipid metabolism and inflammation.
Diagram of the PPARα Signaling Pathway
Caption: Workflow of PPARα signaling pathway activation.
Experimental Workflow: A Multi-Faceted Approach to Characterization
To comprehensively assess the activity of this compound, we propose a tiered experimental approach. This workflow ensures a logical progression from initial screening for activity to detailed characterization of the compound's effects on target gene expression and overall cell health.
Diagram of the Experimental Workflow
Caption: Recommended experimental workflow.
Section 1: Primary Screening - PPARα Activation using a Luciferase Reporter Assay
Principle: This assay provides a high-throughput method to quantify the activation of PPARα by the test compound.[3] It utilizes a reporter cell line, such as HepG2 (a human liver cancer cell line), that is transiently or stably transfected with two plasmids: one expressing the human PPARα and another containing a luciferase reporter gene under the control of a PPRE.[3] Activation of PPARα by an agonist drives the expression of luciferase, and the resulting luminescence is proportional to the level of receptor activation.
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium)[7]
-
Fetal Bovine Serum (FBS)[7]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution[6]
-
PPARα expression vector and PPRE-luciferase reporter vector
-
Transfection reagent
-
This compound (Test Compound)
-
GW7647 (Positive Control PPARα agonist)[8]
-
DMSO (Vehicle Control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Seeding:
-
Transfection (if not using a stable cell line):
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and the positive control (GW7647) in serum-free DMEM. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle-only control (DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, remove the treatment medium.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.[3]
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response, using a non-linear regression analysis.[9]
Expected Results and Interpretation: A sigmoidal dose-response curve with a low EC50 value for this compound would indicate that it is a potent activator of PPARα. The maximal activation level should be compared to that of the positive control, GW7647.
| Compound | Expected EC50 Range (HepG2 cells) | Reference |
| This compound | To be determined | N/A |
| GW7647 (Positive Control) | 1-10 nM | [8][10] |
| Fenofibrate (Positive Control) | 10-50 µM | [11] |
Section 2: Secondary Screening - Confirmation of On-Target Effects via Quantitative PCR (qPCR)
Principle: To confirm that the observed luciferase activity is due to the activation of the endogenous PPARα signaling pathway, we will measure the mRNA expression levels of known PPARα target genes.[11][12] An increase in the expression of these genes upon treatment with the test compound provides strong evidence of its on-target activity. Key PPARα target genes involved in fatty acid metabolism include Carnitine Palmitoyltransferase 1A (CPT1A) and Pyruvate Dehydrogenase Kinase 4 (PDK4).[1][4][13]
Materials:
-
HepG2 cells
-
Culture reagents as described in Section 1
-
6-well tissue culture plates
-
This compound (Test Compound)
-
GW7647 (Positive Control)
-
DMSO (Vehicle Control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CPT1A, PDK4, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at its EC50 concentration (determined from the luciferase assay) and a higher concentration (e.g., 10x EC50). Include positive and vehicle controls.
-
Incubate for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR:
-
Perform qPCR using primers for the target genes (CPT1A, PDK4) and a housekeeping gene.
-
The cycling conditions will depend on the qPCR master mix and instrument used.
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the fold change in gene expression in treated cells to the vehicle-treated control.
Expected Results and Interpretation: A significant, dose-dependent increase in the mRNA levels of CPT1A and PDK4 in cells treated with this compound would confirm its role as a PPARα agonist that modulates the expression of endogenous target genes.
| Target Gene | Expected Fold Induction (vs. Vehicle) |
| CPT1A | > 2-fold |
| PDK4 | > 3-fold |
Section 3: Tertiary Screening - Assessing Cell Viability and Cytotoxicity
Principle: It is crucial to ensure that the observed effects of the test compound are not due to cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14][15] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
HepG2 cells
-
Culture reagents as described in Section 1
-
96-well tissue culture plates
-
This compound (Test Compound)
-
Doxorubicin (Positive Control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[14]
-
Treat the cells with a range of concentrations of the test compound, typically from low nanomolar to high micromolar, to determine the cytotoxic concentration range. Include a positive control for cytotoxicity and a vehicle control.
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a cytotoxicity curve.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Expected Results and Interpretation: An ideal PPARα agonist should exhibit high potency (low EC50 in the activation assay) and low cytotoxicity (high IC50 in the viability assay). A large therapeutic window (IC50/EC50 ratio) is desirable for a drug candidate.
Conclusion
The integrated series of cell-based assays described in this application note provides a robust framework for the initial characterization of this compound as a potential PPARα agonist. By systematically evaluating its ability to activate the PPARα receptor, modulate target gene expression, and its effect on cell viability, researchers can gain critical insights into its therapeutic potential. The presented protocols, grounded in established scientific principles, are designed to yield reliable and reproducible data, paving the way for further preclinical development.
References
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). [Link]
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Wikipedia. Peroxisome proliferator-activated receptor alpha. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). [Link]
-
Tanaka, T., et al. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. (2020). [Link]
-
Tollet, E., et al. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. Toxicology in Vitro. (2015). [Link]
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ENCODE. HepG2 culture conditions. [Link]
-
reframeDB. HepG2 Cytotoxicity, 72 hour. [Link]
-
BCRJ. Hep G2 - Cell Line. [Link]
-
Tox21. Protocol of PXR-Luc HepG2 Cell-based Assay for High-throughput Screening. [Link]
-
Li, A. C., et al. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. (2020). [Link]
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Al-Shammari, A. M., et al. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. Molecules. (2022). [Link]
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INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
Riu, A., et al. Results of luciferase assays showing dose-response curves for BPA and its halogenated analogs... ResearchGate. (2011). [Link]
-
ResearchGate. Dose-response transcriptional activation of GAL4-human peroxisome... [Link]
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INDIGO Biosciences. Human PPARα Reporter Assay Kit. [Link]
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Mishler, D. M., & Gallivan, J. P. Dose response curves for luciferase reporters. ResearchGate. (2014). [Link]
-
Rakhshandehroo, M., et al. Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research. (2009). [Link]
-
Conn, C. A., et al. Regulation of Pyruvate Dehydrogenase Kinase 4 (PDK4) by CCAAT/Enhancer-binding Protein β (C/EBPβ). Journal of Biological Chemistry. (2011). [Link]
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BPS Bioscience. ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). [Link]
-
Mandard, S., et al. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements. Journal of Biological Chemistry. (2004). [Link]
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Application Notes & Protocols: A Roadmap for Investigating the Anti-inflammatory Potential of 3-(4-Chloro-3-methylphenyl)propanoic acid
For: Researchers, scientists, and drug development professionals
Abstract
These application notes provide a comprehensive framework for the initial investigation into the anti-inflammatory potential of the novel compound, 3-(4-Chloro-3-methylphenyl)propanoic acid. Although direct biological data for this specific molecule is not extensively published, its structural characteristics as an arylpropionic acid derivative suggest a plausible mechanism of action related to the inhibition of key inflammatory pathways. This document outlines a logical, tiered approach, from foundational cytotoxicity assessments to detailed mechanistic studies targeting cyclooxygenase (COX) and NF-κB signaling pathways. Each protocol is presented with underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results in the broader context of inflammation research and drug development.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The arylpropionic acid class of compounds is a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] A well-known member of this class is Ibuprofen. These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2][3][4]
The compound of interest, this compound, possesses the characteristic propanoic acid moiety attached to an aromatic ring, suggesting it may share this mechanism. Furthermore, research on structurally related compounds, such as certain pyrrole derivatives, has demonstrated potent anti-inflammatory activity, validating the exploration of novel molecules with similar scaffolds.[5][6][7] This guide provides a systematic workflow to characterize the anti-inflammatory profile of this and other novel chemical entities.
Foundational Assays: Establishing a Biological Profile
Before investigating specific anti-inflammatory mechanisms, it is critical to determine the compound's intrinsic cytotoxicity. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's activity and not simply a consequence of cell death.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the old media with 100 µL of the media containing the test compound at various concentrations. Include a "vehicle control" (DMSO at 0.1%) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
| Parameter | Recommended Condition |
| Cell Line | RAW 264.7 |
| Seeding Density | 1 x 10⁵ cells/mL |
| Compound Conc. Range | 0.1 µM - 100 µM |
| Incubation Time | 24 hours |
| MTT Incubation | 4 hours |
| Readout Wavelength | 570 nm |
Primary Anti-inflammatory Screening
Once a non-toxic concentration range is established, the next step is to screen for direct anti-inflammatory activity. A key indicator of inflammation in macrophages is the production of nitric oxide (NO), a signaling molecule produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[8]
Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the level of nitrite, a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent.[9][10]
Procedure:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as described in the MTT protocol. After 24 hours, replace the media with fresh media containing non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[9]
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Mechanistic Elucidation: Targeting Key Inflammatory Pathways
Positive results in the primary screen warrant a deeper investigation into the compound's mechanism of action. The two most probable pathways for an arylpropionic acid derivative are the COX enzyme pathway and the NF-κB signaling cascade.
The Cyclooxygenase (COX) Pathway
COX enzymes convert arachidonic acid into prostaglandins, which are potent inflammatory mediators.[2][4] NSAIDs achieve their therapeutic effect by inhibiting these enzymes. There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).[3][11] Selective inhibition of COX-2 is a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.[2][4][11]
Caption: Potential inhibition of the COX-2 pathway by the test compound.
Protocol: Commercially available COX-1/COX-2 inhibition assay kits provide a reliable and standardized method to determine the compound's IC₅₀ (half-maximal inhibitory concentration) for each isozyme. These assays typically measure the peroxidase activity of the COX enzyme.
The NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[12][13] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[14][15][16]
Protocol: Western Blot for Phospho-p65
A key event in NF-κB activation is the phosphorylation of the p65 subunit. This can be detected by Western blotting.
-
Cell Culture and Treatment: Seed and treat RAW 264.7 cells with the test compound as previously described, but for a shorter duration (e.g., 30-60 minutes) before LPS stimulation.
-
LPS Stimulation: Stimulate with LPS (1 µg/mL) for a short period (e.g., 30 minutes) to induce p65 phosphorylation.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated p65 (p-p65).
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the ratio of p-p65 to total p65. A decrease in this ratio in compound-treated cells indicates inhibition of the NF-κB pathway.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
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- 16. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for 3-(4-Chloro-3-methylphenyl)propanoic Acid in Drug Discovery Research
Introduction: Unveiling the Potential of a Novel Arylpropanoic Acid Derivative
3-(4-Chloro-3-methylphenyl)propanoic acid is a small molecule belonging to the arylpropanoic acid class of compounds.[1][2] While this specific molecule is not extensively characterized in peer-reviewed literature, its structural motif is shared by a wide array of biologically active compounds, suggesting its potential as a valuable scaffold in drug discovery. The arylpropanoic acid core is famously found in numerous Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as Ibuprofen and Naproxen, which act by inhibiting cyclooxygenase (COX) enzymes.[3] Furthermore, recent research has demonstrated that derivatives of similar chlorinated phenylpropanoic acids possess potent anticancer properties, including the ability to inhibit histone deacetylases (HDACs) or induce apoptosis in cancer cell lines.[4][5][6][7]
The presence of a chlorine atom and a methyl group on the phenyl ring introduces specific electronic and steric properties that can significantly influence the compound's pharmacokinetic profile and its interaction with biological targets.[8] This structural uniqueness warrants a systematic investigation into its biological activities.
This guide provides a comprehensive framework for researchers to explore the therapeutic potential of this compound. We present detailed protocols for initial screening in two primary therapeutic areas where related compounds have shown promise: Oncology and Inflammation . The following sections will detail the rationale and step-by-step methodologies for assessing cytotoxicity, anti-migratory effects, and inhibition of key enzymes like COX and HDACs.
Hypothesized Biological Activities and Therapeutic Targets
Based on chemical similarity to known therapeutic agents, we can formulate several primary hypotheses for the biological activity of this compound:
-
Anti-inflammatory Activity via COX Inhibition: As an arylpropanoic acid derivative, the compound may inhibit COX-1 and/or COX-2, key enzymes in the prostaglandin synthesis pathway, which are central to inflammation.[3]
-
Anticancer Activity via Cytotoxicity and Anti-migration: The compound could exhibit cytotoxic effects on cancer cells, a hallmark of many chemotherapeutic agents. The MTT assay is a standard initial screen for this activity.[3][6][9] Furthermore, it may inhibit cancer cell migration and invasion, critical processes in metastasis.[10][11][12]
-
Epigenetic Modulation via HDAC Inhibition: Structurally related molecules have been identified as HDAC inhibitors.[4][6][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[1][4] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Modulation of Pro-inflammatory and Pro-survival Signaling: A common thread linking inflammation and cancer is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][8][13][14][15] This pathway is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. A compound with both anti-inflammatory and anticancer potential may exert its effects by modulating this critical pathway.
The following protocols are designed to systematically test these hypotheses.
Experimental Workflow for Preliminary Screening
A logical workflow is essential for the efficient evaluation of a new chemical entity. The diagram below outlines a suggested screening cascade, starting with broad cytotoxicity assessments and proceeding to more specific mechanistic assays based on the initial findings.
Caption: General experimental workflow for screening this compound.
Application Protocols
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][6] It is a robust and high-throughput method for the initial screening of potential cytotoxic agents. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile plates
-
Multi-channel pipette, sterile tips
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture chosen cancer cell lines to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension at a density of 5,000-10,000 cells per 100 µL of complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the crystals.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: In Vitro Cell Migration Assay (Transwell Assay)
Rationale: The ability of cancer cells to migrate is fundamental to metastasis. The transwell or Boyden chamber assay is a widely used method to assess cell migration in vitro.[11][12] It measures the chemotactic capability of cells to move through a porous membrane towards a chemoattractant.[11] This protocol can be adapted for invasion assays by coating the membrane with an extracellular matrix like Matrigel.[16]
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cancer cell line that showed sensitivity in the MTT assay
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% or 20% FBS as a chemoattractant)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. This enhances the chemotactic response.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber (the transwell insert).
-
As a negative control, add serum-free medium to both the upper and lower chambers.
-
To test the compound, add it at a non-toxic concentration (e.g., IC₅₀/4) to the cell suspension in the upper chamber.
-
-
Incubation:
-
Incubate the plate for 12-24 hours (time to be optimized based on cell type) at 37°C in a 5% CO₂ incubator.
-
-
Staining and Visualization:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[12]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in Crystal Violet solution for 15-20 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
-
Data Acquisition:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view (e.g., 5 fields at 100x magnification).
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the migration in the treated group as a percentage of the migration in the untreated control group.
Protocol 3: Biochemical COX Inhibition Screening
Rationale: To investigate the anti-inflammatory potential of the compound, a direct enzymatic assay is required. Commercially available kits provide a straightforward colorimetric or ELISA-based method to screen for inhibitors of COX-1 and COX-2.[17][18][19] This protocol is based on a common colorimetric method that measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.[18]
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar) which typically includes:
-
Assay Buffer
-
Heme
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic Acid (Substrate)
-
TMPD (Colorimetric Substrate)
-
-
96-well plate
-
Microplate reader (absorbance at 590 nm)
Procedure (based on a generic kit protocol): [18]
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions. Keep enzymes on ice at all times.
-
-
Assay Setup (in a 96-well plate):
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Initial Activity Wells (Positive Control): Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
Inhibitor Control: Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control for inhibition.
-
-
Pre-incubation:
-
Incubate the plate for 5-10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.
-
Quickly follow by adding 10 µL of the TMPD colorimetric substrate.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity (V).
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition:
-
% Inhibition = [(V_Control - V_Inhibitor) / V_Control] * 100
-
-
Plot % Inhibition vs. log concentration to determine the IC₅₀ value for both COX-1 and COX-2, allowing for assessment of selectivity.
Protocol 4: Biochemical HDAC Inhibition Screening
Rationale: To test the hypothesis that the compound acts as an epigenetic modulator, a direct HDAC inhibition assay is necessary. Fluorometric screening kits are widely available and provide a sensitive method for measuring the activity of class I and II HDACs.[1][2][4] These assays typically use a substrate containing an acetylated lysine side chain, which, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorophore.[2]
Materials:
-
HDAC Fluorogenic Assay Kit (e.g., from BPS Bioscience, Cayman Chemical, or similar) which typically includes:
-
HDAC Assay Buffer
-
Purified human recombinant HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC Substrate
-
HDAC Developer
-
Trichostatin A (TSA) or SAHA (a known HDAC inhibitor for positive control)
-
-
Black, opaque 96-well plate (to minimize background fluorescence)
-
Fluorescence microplate reader (e.g., Ex/Em = 360/460 nm or 485/528 nm, depending on the kit)
Procedure (based on a generic kit protocol): [2][4]
-
Reagent Preparation:
-
Thaw and prepare all reagents as per the kit's manual. Dilute the HDAC enzyme and substrate in HDAC Assay Buffer.
-
-
Assay Setup (in a black 96-well plate):
-
Blank Wells: Add Assay Buffer and Developer only.
-
Positive Control Wells (100% Activity): Add Assay Buffer, diluted HDAC enzyme, and vehicle (DMSO).
-
Inhibitor Control Wells: Add Assay Buffer, diluted HDAC enzyme, and a known inhibitor (TSA).
-
Test Compound Wells: Add Assay Buffer, diluted HDAC enzyme, and the test compound at various concentrations.
-
-
Enzyme Reaction:
-
To the Positive Control, Inhibitor Control, and Test Compound wells, add the diluted fluorogenic substrate to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Reaction Development:
-
Add the HDAC Developer solution to all wells.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - [(Fluorescence_Inhibitor / Fluorescence_PositiveControl) * 100]
-
-
Plot % Inhibition vs. log concentration to determine the IC₅₀ value.
Potential Signaling Pathway Involvement: The NF-κB Axis
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers.[5][8][13][14] Given the potential dual activity of an arylpropanoic acid derivative, investigating its effect on this pathway is a logical next step.
Caption: Conceptual diagram of the canonical NF-κB signaling pathway, a potential target.
Data Presentation
All quantitative data should be summarized for clear interpretation and comparison.
| Assay | Metric | Cell Line / Enzyme | Result (e.g., IC₅₀ in µM) |
| Cytotoxicity | IC₅₀ | HCT-116 | Value ± SD |
| IC₅₀ | A549 | Value ± SD | |
| IC₅₀ | MCF-7 | Value ± SD | |
| COX Inhibition | IC₅₀ | COX-1 | Value ± SD |
| IC₅₀ | COX-2 | Value ± SD | |
| Selectivity Index | COX-1/COX-2 | Calculated Value | |
| HDAC Inhibition | IC₅₀ | HDAC1 | Value ± SD |
| Cell Migration | % Inhibition @ Conc. | HCT-116 | Value ± SD |
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Its structural relationship to known anti-inflammatory and anticancer agents provides a strong rationale for its investigation in drug discovery. The protocols detailed in this guide offer a systematic approach to characterizing its biological activity, from initial phenotypic screening to more defined mechanistic studies. The results from these assays will provide critical insights into its therapeutic potential and guide future lead optimization efforts.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53365314, this compound. Available at: [Link]
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Amerigo Scientific. This compound. Available at: [Link]
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El Rayes, S. M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8825–8841. Available at: [Link]
-
Ghandadi, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(7), 1533. Available at: [Link]
-
Verma, A., et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1864-1879. Available at: [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
National Center for Biotechnology Information, PubMed Central. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]
-
PubMed. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]
-
Xia, Y., et al. (2021). NF‐κB signaling in inflammation and cancer. Frontiers in Immunology, 12, 709665. Available at: [Link]
-
Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. Available at: [Link]
-
Hussain, Z., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 289-317. Available at: [Link]
-
Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1915–1921. Available at: [Link]
-
Taniguchi, K., & Karin, M. (2014). NF-κB, an Active Player in Human Cancers. Cancer Immunology Research, 2(9), 823–830. Available at: [Link]
-
Justus, C. R., et al. (2013). In vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), 51046. Available at: [Link]
-
Wang, C., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 147-153. Available at: [Link]
-
Kunnumakkara, A. B., & Aggarwal, B. B. (2021). Linking NF-kB to Inflammation and Cancer. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Nature Protocols. (2006). An ELISA method to measure inhibition of the COX enzymes. Available at: [Link]
-
Kramer, N., et al. (2013). Transwell in vitro cell migration and invasion assays. Methods in Molecular Biology, 1046, 221–230. Available at: [Link]
-
Corning Life Sciences. Assay Methods: Cell Invasion Assay. Available at: [Link]
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- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
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Application Note & Protocol: Preparation of 3-(4-Chloro-3-methylphenyl)propanoic Acid Solutions for Research Applications
Abstract: This document provides a detailed guide for the dissolution of 3-(4-Chloro-3-methylphenyl)propanoic acid, a key research compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical rationale behind solvent selection and handling procedures to ensure experimental accuracy and reproducibility. We present methodologies for creating both high-concentration organic stock solutions and aqueous working solutions suitable for a range of biological and chemical assays.
Physicochemical Profile & Solubility Rationale
Understanding the molecular structure of this compound is fundamental to developing an effective dissolution strategy. The molecule's solubility is governed by a balance between its polar carboxylic acid head and its largely nonpolar, substituted aromatic ring.
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding. It is also acidic, meaning it can be deprotonated to form a negatively charged carboxylate salt (-COO⁻), a principle often exploited to enhance aqueous solubility.[1]
-
Aromatic Ring (4-Chloro-3-methylphenyl): This portion of the molecule is bulky, rigid, and nonpolar. The presence of a chlorine atom and a methyl group further contributes to its hydrophobic character.
The general principle of "like dissolves like" dictates that this compound will exhibit limited solubility in water but will be more soluble in organic solvents that can interact favorably with its nonpolar aromatic portion.[1][2] Free acids are often more soluble in nonpolar solvents, while their salt forms are more soluble in polar solvents like water.[2]
| Property | Data | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1086386-05-1 | [3] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |
| Molecular Weight | 198.65 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 85.0 - 94.0 °C | [3] |
| Purity (Typical) | ≥95% | [3] |
Safety & Handling Precautions
Before handling, researchers must consult the latest Safety Data Sheet (SDS) for this compound. Based on data for structurally similar compounds, the following precautions are recommended.[4][5][6]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety goggles (EN 166 standard or equivalent).[6]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
First Aid:
Protocol for High-Concentration Stock Solutions (Organic)
For most in vitro biological assays, a high-concentration stock solution is prepared in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its strong solubilizing power and high miscibility with aqueous media in small volumes.
Objective: To prepare a 10-100 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Step-by-Step Methodology:
-
Pre-analysis & Calculation: Determine the required volume of DMSO to achieve the target concentration.
-
Example for 10 mM Stock: Volume (L) = [Mass of Compound (g)] / [Molecular Weight (g/mol)] / [Concentration (mol/L)] Volume (µL) for 1 mg = [0.001 g] / [198.65 g/mol] / [0.01 mol/L] * 1,000,000 µL/L ≈ 503.4 µL
-
-
Weighing: Accurately weigh the desired mass of the compound directly into a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or use gentle warming (30-37°C) combined with vortexing until the solid is fully dissolved.
-
Causality: Applying kinetic energy through vortexing, sonication, or gentle heat increases the interaction between solvent and solute molecules, overcoming the crystal lattice energy of the solid.
-
-
Verification: Visually inspect the solution against a light source to ensure no undissolved particulates are present. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to maintain stability.
Caption: High-level workflow for preparing organic stock solutions.
Protocol for Aqueous Working Solutions
Aqueous solutions are required for most biological experiments. Direct dissolution in aqueous buffers is challenging due to the compound's hydrophobicity. Two primary methods are recommended.
Method A: Serial Dilution from Organic Stock
This is the most common method for cell-based and biochemical assays.
-
Thaw a frozen aliquot of the DMSO stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution directly into your final aqueous assay buffer (e.g., PBS, cell culture media).
-
Critical Consideration: Ensure the final concentration of DMSO in the assay is low (typically <0.5%, always <1%) and identical across all experimental conditions, including the vehicle control. High concentrations of DMSO can be cytotoxic or interfere with assay components.
-
Vortex gently after each dilution step. Observe for any signs of precipitation. If precipitation occurs, the concentration is too high for that specific aqueous system, and a lower concentration must be used.
Method B: pH-Mediated Dissolution (Base Solubilization)
This method leverages the acidic nature of the carboxylic acid to create a water-soluble carboxylate salt.[1] It is useful when an organic co-solvent is not permissible.
Objective: To prepare an aqueous solution by forming the sodium salt.
Materials:
-
This compound powder
-
Purified water or desired buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
Step-by-Step Methodology:
-
Suspension: Suspend the accurately weighed compound in approximately 80% of the final desired volume of water or buffer. The mixture will appear as a cloudy suspension.
-
Basification: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously. As the base is added, the carboxylic acid is deprotonated, and the resulting carboxylate salt dissolves.
-
Endpoint: Continue adding NaOH until the solution becomes completely clear and the pH is stable above 7. A pH of 7.4-8.0 is typically sufficient. The pKa of similar propanoic acids is around 4.5-5.0; ensuring the pH is at least 2 units higher promotes complete deprotonation.
-
Final Adjustments: If necessary, adjust the pH back down to the desired final experimental pH using a dilute acid (e.g., 0.1 M HCl). Caution: Be aware that lowering the pH significantly may cause the compound to precipitate out of solution as it reverts to its less soluble protonated form.
-
Volume Adjustment: Add water or buffer to reach the final target volume and mix thoroughly.
-
Sterilization: If required for cell culture, sterile-filter the final solution through a 0.22 µm filter.
Caption: Equilibrium between the insoluble acid and its soluble salt form.
Validation and Best Practices
To ensure the trustworthiness and reproducibility of experimental results, the following practices are essential:
-
Solubility Testing: Before preparing a large batch, perform a small-scale pilot test to confirm the solubility of your specific lot of the compound in the chosen solvent system at the desired concentration.
-
Vehicle Controls: Always include a vehicle control in your experiments. This is a sample that contains the same final concentration of the solvent (e.g., 0.1% DMSO) but not the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.
-
Fresh Dilutions: Prepare fresh dilutions of the stock solution for each experiment to avoid potential degradation or precipitation that may occur over time in aqueous buffers.
-
Documentation: Meticulously document the lot number, solvent, concentration, and date of preparation for all stock solutions.
References
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- Raz-Ben, A., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4A2U4OwB_qo3oZ0-5aUXqGmjhia7-7OpzzKZF7Al9e3eEPkMTAXDTfq20roPljCIfi6Bg0R7Dp8ov3rF6oSnWKdMEX1W-YQmG9kpjHEzpXwPIyNOtEJJWU5LGy2s-nHyihp-zqbosgT77Bjo=]
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Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Chloro-3-methylphenyl)propanoic acid
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-tested insights into the purification of 3-(4-chloro-3-methylphenyl)propanoic acid. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of this compound.
Q1: My compound 'oils out' during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue for compounds with melting points that are relatively low or depressed by impurities. The melting point for this compound is in the range of 85-94°C[1]. If you are using a high-boiling point solvent, you may be exceeding this temperature.
Causality & Troubleshooting Steps:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your compound, leading to the formation of a liquid phase.
-
Solution: First, attempt a preliminary purification. An acid-base extraction is often effective for carboxylic acids. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a mild base (like sodium bicarbonate solution) to extract your acidic product into the aqueous layer. The neutral impurities will remain in the organic layer. Then, re-acidify the aqueous layer with HCl to precipitate your purified, albeit likely still crude, product.
-
-
Inappropriate Solvent Choice: The boiling point of your recrystallization solvent might be higher than the melting point of your compound.
-
Solution: Switch to a lower-boiling point solvent or use a solvent pair. For instance, instead of using a high-boiling solvent alone, dissolve your compound in a minimal amount of a hot, good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise until the solution becomes turbid. Reheat slightly to clarify and then allow it to cool slowly. This method, known as using a solvent pair, can effectively induce crystallization at a lower temperature[2].
-
-
Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization, which can trap impurities and solvent, leading to an oil.
-
Solution: Ensure the hot, saturated solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is critical for the formation of a well-ordered crystal lattice.
-
Q2: I'm seeing poor separation between my product and an impurity during silica gel column chromatography. How can I improve the resolution?
A2: Poor resolution in normal-phase chromatography for an acidic compound like this one is often due to two main factors: an incorrect mobile phase polarity or secondary interactions with the stationary phase (silica gel).
Causality & Troubleshooting Steps:
-
Analyte-Stationary Phase Interaction (Tailing): Carboxylic acids can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant peak tailing and poor separation.
-
Solution: Add a small amount of a competitive acid to the mobile phase. Including 0.5-1% acetic acid or formic acid in your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid) will protonate the silanol groups and keep your carboxylic acid in its neutral form, minimizing unwanted interactions and resulting in sharper, more symmetrical peaks.
-
-
Incorrect Mobile Phase Polarity: If the polarity of your mobile phase is too high, both your compound and the impurity will travel quickly up the column with little separation (low Rf values close together). If it's too low, they will remain near the baseline.
-
Solution: Systematically adjust the mobile phase composition. The goal is to achieve Rf values between 0.2 and 0.4 for your target compound. Use Thin Layer Chromatography (TLC) to screen various solvent systems before running the column. A good starting point for arylpropanoic acids is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: The principle of "like dissolves like" is your primary guide. The target molecule has a polar carboxylic acid group, a non-polar aromatic ring, and moderately polar chloro- and methyl- substituents. This mixed polarity suggests that solvents of intermediate polarity, or solvent pairs, will be most effective.
A systematic approach is crucial[3]. The table below outlines a logical screening process.
| Solvent/System | Polarity | Rationale & Expected Outcome |
| Toluene | Low-Medium | The aromatic nature of toluene is a good match for the phenyl group. It's an excellent first choice to try. The compound should be soluble when hot and sparingly soluble when cold. |
| Ethyl Acetate | Medium | The ester group can interact with the carboxylic acid. It may be too good a solvent, leading to lower yields, but is worth screening. |
| Ethanol/Water | High/Polar (Pair) | Ethanol is likely a very good solvent due to hydrogen bonding. Adding water as an anti-solvent should effectively precipitate the compound upon cooling[2]. |
| Acetone/Hexane | Medium/Non-polar (Pair) | Acetone will readily dissolve the compound. The addition of hexane as the anti-solvent can induce crystallization. |
Protocol: Systematic Solvent Screening
-
Place ~20 mg of your crude compound into four separate small test tubes.
-
To each tube, add one of the suggested solvents (e.g., Toluene, Ethyl Acetate, Ethanol, Acetone) dropwise at room temperature until a slurry is formed.
-
If the compound dissolves at room temperature, the solvent is unsuitable alone but may work in a pair.
-
For solvents that do not dissolve the compound at room temperature, gently heat the tube while adding more solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one that dissolves the compound completely when hot but results in the formation of a large quantity of high-quality crystals upon cooling.
Q2: When should I choose column chromatography over recrystallization?
A2: The choice between these two fundamental purification techniques depends on the nature and quantity of your crude material and the impurities present. The following decision tree provides a logical workflow for making this choice.
Caption: Decision tree for selecting a purification method.
-
Choose Recrystallization when: You have a solid product that is already relatively pure (>85%), and you need to remove small amounts of solid impurities. It is highly scalable and cost-effective for large quantities.
-
Choose Column Chromatography when: Your product is an oil or amorphous solid, it is part of a complex mixture with multiple components, or the impurities have very similar solubility properties to your product, making recrystallization ineffective.
Q3: What analytical techniques are recommended for assessing the final purity of this compound?
A3: A combination of methods is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile organic molecules. A reverse-phase method (e.g., on a C18 column) with a mobile phase of acetonitrile and buffered water is a typical starting point for related propanoic acids[4][5]. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure of your compound and identifying any proton-bearing impurities. Integration of the peaks can provide a semi-quantitative estimate of purity if the structures of the impurities are known.
-
Gas Chromatography (GC): While less common for carboxylic acids due to their low volatility, GC can be used after derivatization (e.g., silylation to form a more volatile ester)[1]. This is often used to detect specific, more volatile impurities.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (e.g., 127-131°C for the related 3-(4-chlorophenyl)propanoic acid) is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the range.
The following workflow illustrates a standard process for purity validation.
Caption: Standard workflow for purity validation.
References
-
RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Link
-
ChemicalBook. (n.d.). 3-(4-Chlorophenyl)propanoic acid synthesis. Link
-
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Link
-
Amerigo Scientific. (n.d.). This compound. Link
-
PubMed. (1989). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Link
-
Thermo Scientific Chemicals. (n.d.). 3-(4-Chloro-3-methylphenyl)propionic acid, 96%. Link
-
PubMed. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Link
-
Sun-shinechem. (n.d.). 3-(4-Chlorophenyl)propanoic acid | CAS 2019-34-3. Link
-
Chem-Impex. (n.d.). 3-(4-Methylphenyl)propionic acid. Link
-
Santa Cruz Biotechnology. (n.d.). 3-(4-Chloro-phenyl)-2-methyl-propionic acid. Link
-
ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Link
-
TSI Journals. (2013). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Link
-
Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)propionic acid 97%. Link
-
MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Link
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Link
-
PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Link
-
ResearchGate. (2009). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Link
-
Google Patents. (1999). United States Patent. Link
-
PubChem. (n.d.). Propanoic acid, 3-chloro-, 4-formylphenyl ester. Link
-
BenchChem. (2025). Application Note: Purification of Propanoic acid, 3-(trichlorogermyl)- by Recrystallization. Link
-
BenchChem. (n.d.). Improving the purity of 8-(3-Methylphenyl)-8-oxooctanoic acid by recrystallization. Link
Sources
- 1. 3-(4-Chloro-3-methylphenyl)propionic acid, 96% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Synthesis of 3-(4-Chloro-3-methylphenyl)propanoic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-chloro-3-methylphenyl)propanoic acid. Here, we address common impurities, side reactions, and purification challenges encountered during this multi-step synthesis. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Synthesis Overview: A Two-Step Approach
The most common and practical synthesis of this compound involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of 2-chlorotoluene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.
-
Reduction: Conversion of the ketone group in the intermediate to a methylene group, typically via a Clemmensen or Wolff-Kishner reduction, to yield the final product.[1][2]
While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will dissect these challenges and provide actionable solutions.
II. Troubleshooting Guide & FAQs
Question 1: My final product is a mixture of isomers that are difficult to separate. Why is this happening and how can I improve the regioselectivity?
Answer:
This is the most common issue in this synthesis and arises during the Friedel-Crafts acylation step. The starting material, 2-chlorotoluene, has two substituents with competing directing effects on electrophilic aromatic substitution.[3]
-
Methyl Group (-CH₃): An activating, ortho-, para-directing group.
-
Chloro Group (-Cl): A deactivating, ortho-, para-directing group.
The desired product results from acylation at the C4 position (para to the chloro group and ortho to the methyl group). However, a significant side reaction is acylation at the C6 position (ortho to both groups), leading to the formation of the isomeric impurity, 3-(2-chloro-5-methylphenyl)propanoic acid.
Troubleshooting and Optimization:
-
Temperature Control: Running the Friedel-Crafts acylation at lower temperatures (0-5 °C) can enhance selectivity. Higher temperatures often lead to a less selective reaction and a higher proportion of the undesired isomer.[4]
-
Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene are traditionally used. Experimenting with different solvents may alter the isomer ratio.
-
Order of Addition: A slow, dropwise addition of the succinic anhydride/AlCl₃ complex to the 2-chlorotoluene solution can help maintain a low concentration of the electrophile and improve selectivity.
Purification of Isomeric Acids:
Separating these isomers is challenging due to their similar physical properties.
| Purification Method | Protocol | Pros & Cons |
| Fractional Recrystallization | Systematically test different solvent systems (e.g., toluene/hexane, ethanol/water, ethyl acetate/heptane). The desired isomer may preferentially crystallize under specific conditions.[5][6] | Pros: Scalable, cost-effective. Cons: Can be tedious, may lead to significant product loss, and may not achieve high purity. |
| Preparative HPLC | Use a reverse-phase C18 column with a suitable mobile phase, often a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA).[7][8][9] | Pros: High resolution and purity. Cons: Expensive, time-consuming for large quantities, requires specialized equipment. |
Question 2: My final product is contaminated with the keto-acid intermediate. How do I ensure complete reduction?
Answer:
The presence of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in your final product indicates an incomplete reduction of the ketone. The Clemmensen reduction (using zinc amalgam and concentrated HCl) is a common method for this transformation.[10][11]
Troubleshooting the Clemmensen Reduction:
-
Activity of Zinc Amalgam: The zinc amalgam must be freshly prepared and active. You can activate zinc by washing it with dilute HCl to remove any oxide layer before amalgamation with mercuric chloride.
-
Reaction Time and Temperature: The Clemmensen reduction often requires prolonged heating (reflux) to go to completion. Ensure the reaction is run for a sufficient duration (typically several hours).
-
Acid Concentration: Use concentrated hydrochloric acid as specified. The reaction's efficiency is highly dependent on the acidic conditions.
-
Alternative Reduction: Wolff-Kishner Reduction: If your starting material is sensitive to strong acid, the Wolff-Kishner reduction (hydrazine hydrate and a strong base like KOH in a high-boiling solvent) is an alternative. However, it is conducted under harsh basic conditions and high temperatures.[12]
Purification to Remove Keto-Acid:
If your product is contaminated with the keto-acid, you can exploit the difference in polarity.
-
Column Chromatography: The keto-acid is more polar than the final propanoic acid. A silica gel column using a solvent gradient (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) can effectively separate the two compounds.
-
Recrystallization: A carefully chosen solvent system may allow for the selective crystallization of the desired, less polar product, leaving the more polar keto-acid in the mother liquor.
Question 3: How can I confirm the purity and identity of my final product and its isomers?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of your this compound.
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification of isomers. | Using a C18 reverse-phase column, the desired product and its isomer should show distinct retention times. This allows for the calculation of the isomeric ratio.[13][14] |
| ¹H NMR | Structural confirmation. | The aromatic region of the ¹H NMR spectrum is diagnostic for the isomers. The desired product will show a specific splitting pattern for the three aromatic protons. The isomeric impurity will show a different pattern. The chemical shifts of the propanoic acid chain protons will be similar for both isomers.[15][16][17][18] |
| ¹³C NMR | Structural confirmation. | The number of signals and their chemical shifts in the ¹³C NMR spectrum will differ between the desired product and its isomer, providing further structural evidence. |
| Mass Spectrometry | Molecular weight confirmation. | Both the desired product and its isomer will have the same molecular weight. This technique is useful for confirming the presence of the correct mass but not for distinguishing between isomers unless coupled with a chromatographic separation (LC-MS). |
Experimental Protocol: HPLC Analysis of Isomeric Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). For example, start with 30% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
This method should provide baseline separation of the two main isomers, allowing for accurate quantification of purity.
III. Summary of Key Impurities and Their Origin
| Impurity | Origin | Recommended Action |
| 3-(2-chloro-5-methylphenyl)propanoic acid | Friedel-Crafts acylation at the C6 position of 2-chlorotoluene. | Optimize reaction conditions (low temperature) and use preparative HPLC or fractional recrystallization for removal. |
| 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid | Incomplete reduction of the ketone intermediate. | Ensure complete reaction by using active catalyst and sufficient reaction time. Remove by column chromatography or recrystallization. |
| 2-Chlorotoluene | Unreacted starting material. | Remove during aqueous workup or by evaporation under reduced pressure. |
| Succinic Acid/Anhydride | Unreacted starting material. | Remove during aqueous workup (soluble in water). |
By understanding the origins of these common impurities and employing the troubleshooting strategies outlined above, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
- Kofman, S., et al. (2015). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
-
Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
- Głód, B. K., & Piszcz, P. (1998). Chromatographic separations of aromatic carboxylic acids.
-
Unacademy. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]
- Haddad, P. R., et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
-
SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Friedel-Crafts acylation of the methoxytoluenes (D-F) with acetyl chloride and aluminum.... Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-802.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
CH223 Exp 3A Recrystallization Pre-Lab Lecture Video. (2015, September 16). [Video]. YouTube. [Link]
- Nudelman, A., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.
-
Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
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- 16. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Support Center: Stability of 3-(4-Chloro-3-methylphenyl)propanoic acid in Aqueous Solution
Welcome to the technical support center for 3-(4-Chloro-3-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Introduction
This compound is a carboxylic acid derivative with a substituted aromatic ring.[1][2][3] Understanding its stability in aqueous solutions is critical for a wide range of applications, from drug formulation to environmental fate studies. The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.[4][5][6] This guide will walk you through the potential stability issues and provide you with the knowledge and protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous stock solution?
The stability of this compound in an aqueous environment is primarily influenced by:
-
pH: The pH of the solution will determine the ionization state of the carboxylic acid group.[7][8] At pH values above its pKa, the compound will exist predominantly as the more water-soluble carboxylate anion. While the carboxylate form is generally stable, extreme pH conditions (highly acidic or basic) can catalyze hydrolysis of other susceptible functional groups, although this is less of a concern for this specific molecule which lacks ester or amide bonds.[9]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[6] It is crucial to understand the thermal liability of your compound, especially if your experimental protocol involves heating.
-
Light Exposure: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation.[6][10][11] Exposure to UV or even ambient light over extended periods may lead to the formation of degradants.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[4][5]
Q2: I'm observing a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?
A gradual decrease in concentration is a common indicator of degradation. To troubleshoot this, consider the following:
-
Storage Conditions: How are you storing your solution? For optimal stability, aqueous solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in a tightly sealed container to minimize exposure to air.
-
pH of the Solution: Have you buffered your solution? Unbuffered solutions can experience pH shifts that may promote degradation. Most carboxylic acids have pKa values in the range of 4-5, and maintaining a pH in this range or slightly above can enhance solubility and stability.[7]
-
Purity of the Solvent: Ensure you are using high-purity water (e.g., Milli-Q or equivalent) to prepare your solutions. Contaminants in the water could potentially react with your compound.
-
Microbial Contamination: If not stored properly, aqueous solutions can be susceptible to microbial growth, which may lead to the degradation of the compound.[12]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this molecule are not extensively documented in publicly available literature, we can predict potential pathways based on its chemical structure:
-
Oxidative Degradation: The aromatic ring and the benzylic position (the carbon atom adjacent to the aromatic ring) are potential sites for oxidation. This could lead to the formation of hydroxylated derivatives or cleavage of the propanoic acid side chain.
-
Photodegradation: Upon exposure to UV light, the carbon-chlorine bond could potentially undergo homolytic cleavage, leading to the formation of radical species and subsequent degradation products.[10][11]
-
Decarboxylation: While generally stable, under harsh conditions such as high heat, carboxylic acids can undergo decarboxylation, resulting in the loss of the carboxyl group as carbon dioxide.[13]
The following diagram illustrates a hypothetical degradation pathway:
Caption: Hypothetical degradation pathways of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Poor solubility | Adjust the pH of the solution. For carboxylic acids, increasing the pH above the pKa will increase solubility. Alternatively, consider the use of a co-solvent, but verify its compatibility with your experimental system. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation | Conduct a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[4][5][9] Store solutions under validated stable conditions (e.g., protected from light, at low temperature). |
| Inconsistent experimental results | Instability of the compound under experimental conditions | Evaluate the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C). Prepare fresh solutions for each experiment if instability is confirmed. |
| Discoloration of the solution | Formation of chromophoric degradation products | This is a strong indication of degradation. The solution should be discarded, and the cause of degradation investigated (e.g., light exposure, oxidative stress). |
Experimental Protocols
To formally assess the stability of this compound, a forced degradation study is recommended.[14] This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products and pathways.[5][6]
Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
A suitable stability-indicating analytical method (e.g., RP-HPLC with UV detection)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution (in water or a suitable buffer) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
The following workflow diagram outlines the forced degradation study process:
Caption: Workflow for a forced degradation study.
References
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Analytical Method Summaries. (n.d.). Retrieved from [Link]
-
Quora. (2021). What is the standard pH of carboxylic acids? Retrieved from [Link]
-
Stalport, F., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543-549. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic... Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Analytical Method Summaries. (2021). Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the acidity of organic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. Retrieved from [Link]
-
Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Photochemistry of carboxylic acid derivatives. Retrieved from [Link]
-
BYJU'S. (2019). Acidity of carboxylic acids and derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Springer. (n.d.). Pathways for 3-chloro- and 4-chlorobenzoate degradationin Pseudomonas aeruginosa 3mT. Retrieved from [Link]
-
ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Chloro-3-methylphenyl)succinamic acid. Retrieved from [Link]
-
ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]
-
ACS Publications. (2025). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID. Retrieved from [Link]
-
National Institutes of Health. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Retrieved from [Link]
-
PubChem. (n.d.). Propanoic acid, 3-chloro-, 4-formylphenyl ester. Retrieved from [Link]
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- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of 3-(4-Chloro-3-methylphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-chloro-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established chemical principles and practical laboratory experience.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems that can arise during the synthesis, leading to diminished yields or impure products. The question-and-answer format is intended to provide direct and actionable solutions.
Issue 1: Low yield in the initial Friedel-Crafts acylation step.
Question: My Friedel-Crafts acylation of 3-chlorotoluene with succinic anhydride is resulting in a low yield of the keto-acid precursor. What are the likely causes and how can I optimize this step?
Answer: Low yields in Friedel-Crafts acylation are a common challenge. The primary factors to investigate are the purity of reagents, catalyst activity, reaction temperature, and potential side reactions.
-
Reagent Purity: Ensure that 3-chlorotoluene and succinic anhydride are free of moisture. Water can deactivate the Lewis acid catalyst (e.g., AlCl₃). It is advisable to use freshly opened reagents or purify them prior to use. The solvent, typically a non-polar solvent like dichloromethane or nitrobenzene, must also be anhydrous.
-
Catalyst Activity: Aluminum chloride (AlCl₃) is highly hygroscopic and loses its activity upon exposure to air. Use a fresh, unopened container of AlCl₃ or a freshly sublimed batch for best results. The stoichiometry of the catalyst is also critical; a molar excess is often required to account for complexation with the carbonyl oxygen of the succinic anhydride and the product.[1][2]
-
Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions.[1] Allowing the temperature to rise can lead to polysubstitution and other undesired products.[3]
-
Isomeric Products: The acylation of 3-chlorotoluene can potentially yield two isomeric products due to the directing effects of the chloro and methyl groups. While the desired product is the result of acylation at the 6-position (para to the methyl group and ortho to the chloro group), some acylation may occur at the 4-position. Careful purification by recrystallization or chromatography is necessary to isolate the desired isomer.
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
Issue 2: Incomplete reduction of the keto-acid to the final propanoic acid.
Question: The reduction of the intermediate keto-acid is not going to completion, resulting in a mixture of starting material and product. How can I drive the reaction to completion?
Answer: The choice of reducing agent and reaction conditions are paramount for a successful reduction. Common methods include the Clemmensen reduction (amalgamated zinc and HCl) and the Wolff-Kishner reduction (hydrazine and a strong base).
-
Clemmensen Reduction: This method is effective but requires careful preparation of the zinc amalgam. The reaction is heterogeneous, so vigorous stirring is essential to ensure proper mixing. The concentration of hydrochloric acid should be maintained throughout the reaction.
-
Wolff-Kishner Reduction: This method is performed under basic conditions and is a good alternative if the starting material is sensitive to strong acid. The high temperatures required can be a limitation for some substrates. A modified version, the Huang-Minlon modification, uses a high-boiling solvent like diethylene glycol to facilitate the high temperatures needed.
-
Catalytic Hydrogenation: Another effective method is catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. This method is often cleaner and proceeds under milder conditions. Ensure the catalyst is active and the system is properly purged with hydrogen. A successful hydrogenation of a similar compound, benzyl 4-chloro cinnamate, to 3-(4-chlorophenyl)propanoic acid with a 98% yield has been reported using a 5% Pd/beta zeolite catalyst.[4]
Recommended Protocol for Catalytic Hydrogenation:
| Parameter | Value |
| Substrate | Keto-acid intermediate |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1-4 atm (balloon or Parr shaker) |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 12-24 hours (monitor by TLC) |
Frequently Asked Questions (FAQs)
Q1: What are the alternative synthetic routes to this compound?
A1: Besides the Friedel-Crafts acylation route, other methods can be employed:
-
From 4-chloro-3-methylbenzaldehyde: This aldehyde can be subjected to a Knoevenagel condensation with malonic acid, followed by reduction and decarboxylation to yield the desired product.
-
Willgerodt-Kindler Reaction: Starting from 1-(4-chloro-3-methylphenyl)ethanone, the Willgerodt-Kindler reaction can be used to synthesize the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[5][6][7][8] This reaction involves heating the ketone with sulfur and a secondary amine like morpholine.[5][8]
-
Hydrolysis of a Nitrile: The synthesis can proceed via the corresponding nitrile. For instance, 4-chloro-3-methylbenzyl chloride can be reacted with sodium cyanide to form the nitrile, which is then hydrolyzed to the carboxylic acid under acidic or basic conditions.[9][10][11][12][13] Both acidic (e.g., refluxing with aqueous HCl or H₂SO₄) and basic (e.g., refluxing with aqueous NaOH or KOH followed by acidification) hydrolysis are effective methods.[9][10][13]
Synthetic Route Comparison
Sources
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- 11. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(4-Chloro-3-methylphenyl)propanoic acid
Welcome to the technical support hub for the synthesis of 3-(4-chloro-3-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we dissect potential issues, explain the underlying chemical principles, and provide validated protocols to optimize your experimental outcomes.
Overview of the Primary Synthetic Route
The most common and industrially relevant synthesis of this compound involves a two-step process:
-
Friedel-Crafts Acylation: 2-chlorotoluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (commonly AlCl₃) to form 4-(4-chloro-3-methylbenzoyl)propanoic acid.
-
Ketone Reduction: The resulting keto-acid is then reduced to the final product. The Clemmensen reduction (using zinc amalgam and HCl) is particularly effective for this transformation.[1][2]
This guide will focus on troubleshooting issues arising from these two key stages.
Part 1: Troubleshooting the Friedel-Crafts Acylation Stage
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction but is highly sensitive to substrate reactivity, catalyst quality, and reaction conditions.[3]
FAQ 1: My reaction yield is very low, or no product is formed. What are the likely causes?
Answer: Low or no yield in a Friedel-Crafts acylation typically points to issues with the catalyst or the substrate.
-
Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Contamination with moisture will hydrolyze it, rendering it inactive.
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or sublime older batches before use. Ensure all glassware is oven-dried, and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Catalyst Loading. Both the succinic anhydride and the resulting keto-acid product can form complexes with AlCl₃, effectively sequestering the catalyst.[3]
-
Solution: A stoichiometric amount of catalyst is often required. A molar ratio of 2.2 to 2.5 equivalents of AlCl₃ relative to succinic anhydride is a robust starting point.
-
-
Cause 3: Incorrect Reaction Temperature. While the initial mixing is often done at low temperatures (0-5 °C) to control the initial exotherm, the reaction often requires heating to proceed at a reasonable rate.
-
Solution: After the initial addition, allow the reaction to warm to room temperature, then gently heat to 40-60 °C and monitor by TLC or HPLC.
-
FAQ 2: I am observing multiple products in my crude NMR/LC-MS. What are these side products?
Answer: The primary side reaction in the acylation of 2-chlorotoluene is the formation of a regioisomeric byproduct.
-
Primary Side Reaction: Isomer Formation. The methyl (-CH₃) and chloro (-Cl) groups on the starting material are both ortho, para-directing. While the methyl group is activating and the chloro group is deactivating, their directing effects are competitive. The primary site of acylation is para to the methyl group and ortho to the chloro group. However, acylation ortho to the methyl group can also occur.
-
Desired Product: 4-(4-chloro-3-methyl benzoyl)propanoic acid
-
Isomeric Impurity: 4-(2-chloro-3-methyl benzoyl)propanoic acid
-
-
Troubleshooting Isomer Formation:
-
Temperature Control: Electrophilic aromatic substitutions can be sensitive to temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve regioselectivity.
-
Solvent Choice: The choice of solvent can influence isomer distribution. Dichloromethane or 1,2-dichloroethane are common choices. In some cases, using a more polar solvent like nitrobenzene can alter the selectivity, though this also requires more vigorous conditions.
-
Purification: These isomers are often difficult to separate. Careful column chromatography on silica gel using a gradient elution (e.g., hexane/ethyl acetate with a small amount of acetic acid) is the most effective method for removal.
-
Workflow for Optimizing Acylation Regioselectivity
This decision tree helps diagnose and solve issues with isomer formation during the Friedel-Crafts acylation step.
Caption: Key reaction pathways and potential side products during synthesis.
References
-
Wikipedia. Clemmensen reduction. [Link]
-
BYJU'S. Clemmensen Reduction reaction. [Link]
-
Unacademy. Clemmensen reduction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
Sources
Technical Support Center: Storage and Handling of 3-(4-Chloro-3-methylphenyl)propanoic Acid
Introduction: The integrity of your experimental results is directly linked to the stability and purity of your reagents. 3-(4-Chloro-3-methylphenyl)propanoic acid is a solid compound whose long-term stability is contingent upon appropriate storage. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to ensure the compound's viability and promote reproducible outcomes.
Quick Reference: Recommended Storage Conditions
For immediate guidance, the following table summarizes the ideal storage parameters for this compound.
| Parameter | Recommended Condition | Rationale & Unacceptable Conditions |
| Temperature | Room Temperature. | Rationale: The compound is a stable solid at ambient temperatures.[1] Avoid: High heat, which can accelerate degradation, and temperature cycling (frequent freeze-thaw), which can affect solid-state morphology. |
| Atmosphere | Tightly sealed container in a dry/desiccated environment.[2][3][4][5] | Rationale: The carboxylic acid group can be hygroscopic. Absorbed moisture can lead to clumping and potentially catalyze slow hydrolysis or other degradation pathways. Avoid: Open containers, humid environments. |
| Light | Store in an opaque or amber vial, away from direct light. | Rationale: While specific photostability data is limited, related aromatic carboxylic acids can be sensitive to light.[6] Protection from light is a standard best practice to prevent potential photolytic degradation. Avoid: Clear containers, storage on open benchtops exposed to direct sunlight or strong artificial light. |
| Container | Tightly closed, chemically-resistant glass or polypropylene vial. | Rationale: Prevents atmospheric moisture ingress and reaction with container material. Carboxylic acids can be corrosive to some metals.[7] Avoid: Loosely capped vials, metal containers or caps with reactive liners. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for the solid compound?
For long-term storage (months to years), this compound solid should be stored in a tightly sealed container, protected from light, in a dry and well-ventilated place at room temperature.[2][3] Placing the tightly-sealed primary container inside a secondary container with a desiccant (e.g., silica gel) is a highly recommended practice to rigorously exclude moisture.
-
Expert Insight (The "Why"): The primary enemies of this compound's stability are moisture and, potentially, light. The carboxylic acid functional group makes the molecule polar and capable of absorbing water from the atmosphere (hygroscopicity). This absorbed water can not only affect the accurate weighing of the compound but may also create an environment for slow degradation over time. The chloro-aromatic ring is generally stable, but prolonged exposure to high-energy UV light is an unnecessary risk that is simple to mitigate.
Q2: I need to access the compound frequently for my experiments. How should I handle short-term storage?
For daily or weekly use, it is advisable to prepare a smaller "working stock" vial from your main long-term stock. This prevents repeated exposure of the bulk material to the atmosphere. The working vial should still be stored under the same recommended conditions: tightly sealed, protected from light, and in a dry environment like a desiccator.[8]
-
Expert Insight (The "Why"): Every time the main stock bottle is opened, it is exposed to ambient air and humidity. This repeated exposure is the primary cause of reagent degradation over time. By creating a smaller, more disposable working stock, you protect the integrity of your bulk supply for future experiments, ensuring long-term consistency.
Q3: Can I store this compound in solution? What are the best practices?
Yes, but with caution, as stability in solution is typically lower than in the solid state.
-
Solvent Choice: Choose a dry, aprotic solvent in which the compound is stable and soluble. Common choices for similar molecules include DMSO, DMF, or Dioxane. Always use anhydrous grade solvents.
-
Storage Temperature: If stored in solution, it should be kept at -20°C or -80°C.
-
Aliquoting: It is critical to aliquot the stock solution into single-use volumes. This avoids repeated freeze-thaw cycles, which can cause the compound to degrade or precipitate out of solution.
-
Atmosphere: Before sealing and freezing, consider flushing the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen, which can cause oxidative degradation.
Q4: What are the visual or physical signs that my compound may have degraded?
The pure compound is typically a white or off-white solid.[9] Signs of potential degradation include:
-
Color Change: A shift to yellow or brown.
-
Change in Texture: Clumping, hardening, or the appearance of a syrupy liquid, often due to moisture absorption.
-
Insolubility: Difficulty dissolving in a solvent in which it was previously soluble.
-
Odor: Any change from its characteristic faint, sweet, floral scent.[9]
If you observe any of these signs, the compound's purity is suspect and it should be re-analyzed before use.
Troubleshooting Guide
Problem: My experimental results are inconsistent, and I suspect the reagent.
Inconsistent results are often traced back to reagent instability or improper handling. Follow this workflow to diagnose the issue.
Workflow: Assessing Compound Integrity
Caption: Decision workflow for troubleshooting the stability of this compound.
Experimental Protocols
Protocol 1: Procedure for Preparing Aliquots for Long-Term Storage
This protocol describes how to properly aliquot a new bottle of solid compound to preserve the integrity of the bulk stock.
-
Preparation: Work in a low-humidity environment (e.g., a glove box or a bench with a steady flow of dry nitrogen). Assemble the required number of small, tared, amber glass vials with PTFE-lined screw caps.
-
Weighing: Open the main stock bottle for the minimum time possible. Quickly weigh the desired amount of solid (e.g., 10-20 mg) into each of the small vials.
-
Inerting: (Optional but recommended) Gently flush the headspace of each small vial with an inert gas (argon or nitrogen) for a few seconds.
-
Sealing: Immediately and tightly cap each vial. Seal the cap-vial interface with paraffin film for an extra barrier against moisture.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration/mass, date, and your initials. Store the aliquots in a desiccator at room temperature, away from light.
-
Main Stock: Tightly reseal the main stock bottle, wrap with paraffin film, and return it to its designated long-term storage location.
Protocol 2: Quick Quality Control (QC) Check by Thin-Layer Chromatography (TLC)
This protocol allows for a rapid check of purity against a reference sample.
-
Sample Preparation: Prepare a dilute solution of your potentially degraded compound (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate). If you have a new bottle or a trusted older lot, prepare a reference solution at the same concentration.
-
TLC Plate Spotting: On a silica gel TLC plate, use a capillary tube to spot a small amount of the reference solution and the test solution side-by-side. A co-spot (spotting both samples on the same point) is also recommended.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30:70 ethyl acetate:hexanes - this may need optimization). The mobile phase should be chosen to give the main spot an Rf value of ~0.3-0.5.
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Analysis:
-
Pure Sample: The test sample should show a single spot at the same Rf as the reference sample.
-
Degraded Sample: The appearance of new spots (especially at lower Rf values, which are often more polar degradation products) or significant streaking indicates the presence of impurities.
-
References
-
Amerigo Scientific. This compound Product Page. Available at: [Link]
-
PubMed. (2002). Phenylpropionic acid-based cyclic prodrugs of opioid peptides that exhibit metabolic stability to peptidases and excellent cellular permeation. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]
-
Greenbook.net. Safety Data Sheet for Complex of Calcium and carboxylic acids. Available at: [Link]
-
Wikipedia. Phenylpropanoic acid. Available at: [Link]
Sources
- 1. 3-(4-(Methylsulfonyl)phenyl)propanoic acid | 387350-46-1 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.pt [fishersci.pt]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. fishersci.com [fishersci.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. aaronchem.com [aaronchem.com]
- 9. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 3-(4-Chloro-3-methylphenyl)propanoic acid
Welcome to the technical support center for the crystallization of 3-(4-chloro-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the crystallization of this compound. Our approach is rooted in scientific principles to not only solve immediate experimental challenges but also to foster a deeper understanding of the crystallization process.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the physicochemical characteristics of this compound.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |
| Molecular Weight | 198.65 g/mol | [2] |
| Appearance | White Powder | [1] |
| Melting Point | 85.0-94.0 °C | [1] |
| Structural Features | Carboxylic acid group (-COOH), chlorinated aromatic ring |
The presence of a carboxylic acid moiety allows for strong hydrogen bonding, which can facilitate the formation of a stable crystal lattice. However, the substituted phenyl ring can also lead to solubility challenges in certain solvents.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve this?
A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[3][4][5] This typically occurs when a supersaturated solution is at a temperature above the melting point of the solute in that particular solvent system.[3][6] The resulting oil is often an impure, supercooled liquid that may eventually solidify into an amorphous solid or a poorly formed crystalline mass, trapping impurities.[3][5][7]
Causality and Solutions:
-
High Supersaturation at Elevated Temperatures: The primary cause is that the solution becomes supersaturated at a temperature where the compound's solubility is exceeded, but the temperature is still too high for crystal nucleation to be favored over liquid-liquid phase separation.
-
Solution 1: Reduce Supersaturation. Add a small amount of the "good" solvent back to the hot solution to decrease the concentration slightly. This will lower the saturation point, allowing the solution to cool further before becoming supersaturated, ideally to a temperature below the compound's melting point in the solvent mixture.[3][5]
-
Solution 2: Slow Cooling. Rapid cooling can lead to a state of high supersaturation at a higher temperature. Employ a slower cooling rate by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. This provides a larger window for nucleation to occur at an optimal temperature.[3]
-
-
Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high, leading to the dissolution of the compound at a temperature above its melting point.
-
Solution 3: Change the Solvent System. Select a solvent or solvent mixture with a lower boiling point. For carboxylic acids, polar solvents are often a good starting point.[8] Consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature. What steps should I take?
A2: The failure of crystals to form from a cooled solution indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.
Causality and Solutions:
-
Insufficient Supersaturation: The most common reason for the lack of crystallization is that the solution is not saturated or is only minimally saturated at the lower temperature.
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[9] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small amount of pure crystalline this compound, add a single, tiny crystal to the cooled solution.[9] This "seed" crystal will act as a template for further crystal growth.
-
Solution 3: Reduce the Volume of Solvent. If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the compound.[3][9] Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and impurity entrapment.
-
Solution 4: Introduce an Anti-Solvent. An anti-solvent is a solvent in which your compound is insoluble but is miscible with the solvent in which your compound is dissolved. Slowly add the anti-solvent to the solution until it becomes slightly turbid (cloudy), then add a drop or two of the "good" solvent to redissolve the precipitate. Allow this solution to cool slowly.
-
Q3: My crystallization produced a very low yield. How can I improve it?
A3: A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor after filtration.[3]
Causality and Solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield.[3][6]
-
Solution 1: Minimize the Amount of Hot Solvent. During the dissolution step, add the hot solvent in small portions until the compound just dissolves. This will ensure that the solution is saturated at the elevated temperature.
-
Solution 2: Thorough Cooling. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. The solubility of the compound decreases significantly at lower temperatures, leading to greater precipitation.
-
-
Premature Crystallization: If the compound crystallizes too early in a hot funnel during gravity filtration to remove insoluble impurities, you will lose product.
-
Solution 3: Keep the Funnel Hot. Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your hot solution.
-
Q4: The crystals formed very quickly and appear as a fine powder. Are they pure?
A4: Rapid crystallization, often referred to as "crashing out," tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[3] The ideal crystallization process involves slow and controlled crystal growth.
Causality and Solutions:
-
Excessive Supersaturation: This can be caused by cooling the solution too quickly or by using a solvent system in which the compound's solubility changes dramatically over a narrow temperature range.
-
Solution 1: Slow Down the Cooling Process. Allow the solution to cool to room temperature on the bench before placing it in an ice bath. Insulating the flask can further slow the cooling rate.
-
Solution 2: Use a More Optimal Solvent System. A good solvent system will exhibit a moderate change in solubility with temperature. You may need to experiment with different solvent mixtures to achieve this.
-
Solution 3: Add Slightly More Solvent. Start by dissolving the compound in the minimum amount of hot solvent, then add a small additional volume (e.g., 5-10% more). This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[3]
-
Q5: I suspect my purified material may exist in different crystalline forms (polymorphs). How can I investigate this?
A5: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[10][11] Polymorphs can have different physicochemical properties, including solubility, melting point, and stability.[12][13] The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the temperature.[10]
Investigative Workflow:
-
Vary Crystallization Conditions: Attempt to crystallize this compound from a variety of solvents with different polarities and hydrogen bonding capabilities.[8] Also, vary the cooling rates.
-
Characterize the Resulting Crystals: Analyze the crystals from each condition using the following techniques to identify different polymorphic forms.
-
Powder X-Ray Diffraction (PXRD): This is the most definitive method for identifying different crystal forms.[14][15][16] Each polymorph will produce a unique diffraction pattern, which acts as a "fingerprint."
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect any phase transitions that occur upon heating.[17] Different polymorphs will typically have different melting points and may exhibit different thermal behaviors.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It can help to identify solvates (crystals containing solvent molecules) and to assess thermal stability.[17]
-
Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to variations in intermolecular interactions, such as hydrogen bonding.[15]
-
Experimental Protocols and Workflows
General Crystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate or in a water bath). Continue to add small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Workflow for Troubleshooting Crystallization
Caption: A flowchart for troubleshooting common crystallization issues.
References
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications.
- 319g Solvent Effect on Morphology of Crystals. University of Connecticut.
- What are the different techniques to characterize chemical crystals? ResearchGate.
- CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics.
- Solvent design for crystallization of carboxylic acids. ResearchGate.
- Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing).
- How to analyze crystal structure and film characteristics without damaging the samples? iST Tech Classroom.
- Troubleshooting Crystallization. Chemistry LibreTexts.
- 3-(4-Chlorophenyl)propionic acid 97%. Sigma-Aldrich.
- Polymorphism in Crystals. MDPI.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
- CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering (IJEETE).
- Oiling Out in Crystallization. Mettler Toledo.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan.
- Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Illinois at Urbana-Champaign.
- What should I do if crystallisation does not occur? Quora.
- Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed.
- Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. ACS Publications.
- Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. ACS Publications.
- 3-(4-Chlorophenyl)propanoic acid. ChemicalBook.
- Technical Support Center: Crystallization of 1,5-Naphthyridine-4-carboxylic acid. Benchchem.
- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
- Crystal polymorphism. Wikipedia.
- Polymorphism in Processes of Crystallization in Solution: A Practical Review. ResearchGate.
- 3-((4-Methylphenyl)thio)propionic acid. PubChem.
- 4-Chloro-3-methylpentanoic acid. PubChem.
- Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- 3-(4-Chloro-3-methylphenyl)propionic acid, 96%. Thermo Scientific Chemicals.
- 3-(4-Chlorophenyl)propanoic acid. Sun-shinechem.
- N-(4-Chloro-3-methylphenyl)succinamic acid. PMC - NIH.
- This compound. Amerigo Scientific.
- 3-(4-Methylphenyl)propionic acid. Chem-Impex.
- 3-(4-Chloro-phenyl)-2-methyl-propionic acid. Santa Cruz Biotechnology.
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PMC - NIH.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH.
Sources
- 1. 3-(4-Chloro-3-methylphenyl)propionic acid, 96% 500 mg | Request for Quote [thermofisher.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 319g Solvent Effect on Morphology of Crystals [skoge.folk.ntnu.no]
- 9. quora.com [quora.com]
- 10. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi-res.com [mdpi-res.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acadpubl.eu [acadpubl.eu]
- 16. istgroup.com [istgroup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for 3-(4-Chloro-3-methylphenyl)propanoic acid
Welcome to the dedicated technical support center for the analytical method development of 3-(4-Chloro-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the analysis of this compound. The information is structured in a question-and-answer format to directly address specific issues, ensuring you can quickly find the answers you need to keep your projects on track.
Section 1: Understanding the Analyte
This compound is a carboxylic acid derivative. Its acidic nature and aromatic structure are the primary determinants of its chromatographic behavior. Understanding these properties is the first step in developing a robust analytical method.
| Property | Value/Information | Significance for Method Development |
| Molecular Formula | C₁₀H₁₁ClO₂[1] | Determines molecular weight (198.65 g/mol ), which is useful for mass spectrometry.[1] |
| Structure | Aromatic ring with chloro and methyl substituents, and a propanoic acid side chain. | The aromatic ring provides UV absorbance for detection. The carboxylic acid group dictates the need for pH control in the mobile phase to ensure consistent ionization state and good peak shape. |
| pKa | Estimated to be around 4-5. | The pKa is critical for reverse-phase HPLC. The mobile phase pH should be set at least 1.5-2 units below the pKa to ensure the analyte is in its neutral, protonated form, which enhances retention and improves peak symmetry. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and ethanol. Limited solubility in water. | Dictates the choice of sample diluent. It is always best to dissolve the sample in the mobile phase to avoid peak distortion.[2] |
Section 2: Method Development & Optimization FAQs
This section addresses common questions that arise during the initial phases of creating a new analytical method for this compound.
Question: What is the best starting point for an HPLC method for this compound?
Answer: A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common and effective starting point. The nonpolar stationary phase of the C18 column will interact with the hydrophobic phenyl ring of the analyte.
Here is a robust starting protocol:
Protocol 1: Initial RP-HPLC Method Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a 50:50 (A:B) ratio and adjust based on the initial chromatogram. An isocratic elution may also be suitable.[3][4][5]
-
Detection: UV at 225 nm or a wavelength determined by a UV scan of the analyte.[3][4][5]
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile phase or a 50:50 mixture of acetonitrile and water.
Causality: The acidic mobile phase (pH ~2-3) ensures that the carboxylic acid group on your analyte is fully protonated (-COOH). This neutral form is more hydrophobic and will be retained more strongly on the C18 column, leading to better peak shape and reproducible retention times.[6] Using a buffer like phosphate is also an option, but acids like TFA are often sufficient and are volatile, making them suitable for LC-MS applications.
Question: My peak is tailing severely. What are the likely causes and how can I fix it?
Answer: Peak tailing for an acidic compound like this is a classic problem, often caused by secondary interactions between the analyte and the stationary phase.
Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanation:
-
Mobile Phase pH: The most common cause is that the mobile phase pH is too close to the analyte's pKa, causing a mixed population of ionized and neutral molecules. The ionized form can interact with residual, positively charged silanol groups on the silica-based stationary phase, causing tailing. Lowering the pH fully protonates the acid, minimizing these secondary interactions.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broad, tailing peak. Diluting your sample is a simple way to check for this.[7]
-
Column Health: An old or contaminated column may have active sites that cause tailing. Flushing the column with a strong solvent or replacing it may be necessary.[6]
Section 3: Method Validation Guidance
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Question: What validation parameters are essential for an HPLC assay of this compound?
Answer: For a quantitative impurity test or an assay method, the following parameters are critical:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is from the analyte of interest without interference from placebo, impurities, or degradation products. | Peak purity should pass (e.g., >990 via PDA detector). Resolution between the main peak and adjacent peaks should be >2. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 5-7 concentrations. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | To show the consistency of results for multiple analyses of the same sample. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for an assay. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within limits when parameters like pH (±0.2), column temperature (±5°C), or mobile phase composition (±2%) are varied. |
This table is a summary based on ICH Q2(R1) guidelines.[8][10][11]
Protocol 2: Linearity Study Execution
-
Stock Solution: Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay, a typical range would be 50%, 75%, 100%, 125%, and 150% of the target concentration.
-
Injection: Inject each standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration.
-
Evaluation: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be ≥ 0.999 for the method to be considered linear.
Section 4: General Troubleshooting
This section provides rapid-fire answers to other common issues you may encounter.
Question: My retention time is shifting between injections. What should I check?
Answer: Retention time drift is usually due to a lack of system equilibration or changes in the mobile phase.
-
Column Equilibration: Ensure the column is equilibrated for at least 15-20 column volumes with the mobile phase before the first injection.[12]
-
Mobile Phase Preparation: Prepare the mobile phase fresh daily. If using buffers, ensure they are fully dissolved and the pH is consistent.[2] In-line degassing or sparging can prevent bubble formation, which can affect the pump's performance.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[12]
Question: I am not seeing any peak, or the peak is very small. What's wrong?
Answer: This can be a frustrating problem, but a systematic check can quickly identify the cause.
Caption: Troubleshooting workflow for no detected peak.
Key areas to investigate:
-
System Check: Verify that the pump is delivering solvent and the system pressure is stable. Ensure the detector lamp is on and the correct wavelength is set.
-
Injection Process: Confirm the autosampler is picking up from the correct vial and the injection volume is set.
-
Sample Preparation: Double-check your sample dilutions and ensure the sample has not degraded.
-
Chromatographic Conditions: The analyte may be too strongly retained on the column. Try injecting a sample and running a gradient up to 100% organic solvent to see if the peak elutes late.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link]
-
This compound. Amerigo Scientific. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. starodub.nl [starodub.nl]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Removing solvent residues from 3-(4-Chloro-3-methylphenyl)propanoic acid
Welcome to the dedicated technical support guide for handling 3-(4-Chloro-3-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of removing residual solvents from this compound. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I can expect to find in my sample of this compound?
Common solvents encountered during the synthesis and purification of this compound often include toluene, heptane, ethyl acetate, and isopropanol. The specific solvents and their concentrations will largely depend on the synthetic route and the crystallization or purification methods employed. It is crucial to identify the residual solvents present, often through techniques like Gas Chromatography (GC), to select the most effective removal strategy.[1]
Q2: Why is it critical to remove residual solvents from my final compound?
The removal of residual solvents is a critical step in the manufacturing of active pharmaceutical ingredients (APIs) for several reasons:
-
Patient Safety: Many organic solvents are toxic and can pose health risks to patients, even at low concentrations.[2][3]
-
Product Stability: Residual solvents can affect the crystalline structure, polymorphism, and overall stability of the API, potentially leading to degradation and reduced shelf life.
-
Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for residual solvents in pharmaceutical products (ICH Q3C guidelines).[2][3][4][5] Adherence to these limits is mandatory for drug approval.
Troubleshooting Guide: Solvent Residue Removal
This section provides in-depth solutions to common problems encountered when trying to reduce residual solvent levels in this compound.
Problem 1: My GC analysis shows high levels of residual Toluene (a Class 2 solvent) after standard oven drying.
Cause: Toluene has a relatively high boiling point (110.6 °C), and its complete removal can be challenging with simple atmospheric oven drying, especially if the solvent is trapped within the crystal lattice of the compound. The solid nature of this compound can also lead to the formation of a dense outer layer that hinders solvent diffusion.
Solution: Vacuum Oven Drying
Vacuum drying is a more effective method for removing high-boiling point solvents as it lowers the boiling point of the solvent, accelerating its evaporation at a lower temperature.[6][7] This is particularly important for thermally sensitive compounds.
Experimental Protocol: Vacuum Oven Drying
-
Preparation: Place a thin layer of the this compound powder in a suitable vacuum-compatible tray. A thinner layer increases the surface area and facilitates solvent removal.
-
Loading: Place the tray in a vacuum oven.
-
Vacuum Application: Gradually apply vacuum to the oven. A slow and controlled reduction in pressure can prevent the powder from being aspirated into the vacuum line.
-
Heating: Once the desired vacuum level is achieved (typically <10 mbar), slowly increase the temperature. A good starting point is 40-50 °C. The temperature should be kept well below the melting point of the compound to avoid any phase changes.
-
Monitoring: Monitor the residual solvent levels periodically by taking samples and analyzing them via GC.
-
Completion: Continue drying until the residual toluene level is below the ICH Q3C limit (890 ppm).
Workflow for Vacuum Oven Drying
Caption: Workflow for removing residual solvents using a vacuum oven.
Problem 2: Even after prolonged vacuum drying, I am struggling to reduce the concentration of Heptane (a Class 3 solvent).
Cause: While heptane has a lower boiling point (98.4 °C) than toluene, it is non-polar. If the crystallization process was not optimal, heptane can become entrapped in pockets within the solid material, making it difficult to remove by simple evaporation.
Solution 1: Nitrogen Sweeping during Vacuum Drying
Introducing a slow, controlled flow of an inert gas like nitrogen during vacuum drying can significantly improve the removal of trapped solvents. This technique, also known as vacuum stripping or gas-assisted vacuum drying, works by reducing the partial pressure of the solvent in the atmosphere surrounding the solid, thereby increasing the mass transfer rate from the solid to the gas phase.[8][9]
Experimental Protocol: Nitrogen Sweeping
-
Follow the standard vacuum oven drying protocol as described above.
-
Once the oven is at the desired temperature and vacuum, introduce a slow stream of dry nitrogen gas into the oven.
-
The nitrogen flow rate should be carefully controlled to maintain the desired vacuum level. A typical flow rate might be 1-5 L/min, but this will depend on the oven size and vacuum pump capacity.
-
Continue the process, with periodic GC monitoring, until the heptane levels are below the ICH Q3C limit (5000 ppm).
Solution 2: Solvent Displacement Slurry
This technique involves re-slurrying the compound in a low-boiling, less toxic solvent in which the compound is poorly soluble. This new solvent helps to displace the trapped heptane.
Experimental Protocol: Solvent Displacement Slurry
-
Solvent Selection: Choose a solvent in which this compound has very low solubility, such as water or ethanol, depending on the compound's properties. The chosen solvent should also have a lower boiling point and be less toxic than heptane.
-
Slurrying: Add the compound to the chosen displacement solvent and stir the slurry at a controlled temperature for a period of time (e.g., 1-4 hours).
-
Filtration: Filter the solid product.
-
Drying: Dry the filtered solid using the appropriate method (e.g., vacuum oven drying) to remove the displacement solvent.
Logical Relationship for Solvent Removal Choice
Caption: Decision tree for selecting an appropriate solvent removal technique.
Data Summary
Table 1: Physicochemical Properties of Common Solvents and this compound
| Compound/Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | ICH Class |
| This compound | 198.63 | - | - |
| Toluene | 92.14 | 110.6 | 2 |
| Heptane | 100.20 | 98 | 3 |
| Ethyl Acetate | 88.11 | 77 | 3 |
| Isopropanol | 60.10 | 82.6 | 3 |
Source: Compiled from various chemical property databases.[10]
Table 2: ICH Q3C Limits for Common Solvents
| Solvent | Class | Concentration Limit (ppm) |
| Toluene | 2 | 890 |
| Heptane | 3 | 5000 |
| Ethyl Acetate | 3 | 5000 |
| Isopropanol | 3 | 5000 |
Source: ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[3]
References
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available from: [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available from: [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). Available from: [Link]
-
ICH Q3C(R9) Impurities: Guideline for residual solvents. ECA Academy. Available from: [Link]
-
Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega. Available from: [Link]
-
What is Solvent Removal?. Organomation. Available from: [Link]
-
What is the difference between a nitrogen blanket, purge and sweep?. Reddit. Available from: [Link]
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents.
-
Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Technology. Available from: [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. Available from: [Link]
- Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. Google Patents.
-
Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product. Anderson-Barrows. Available from: [Link]
-
Nitrogen Purging and Inerting. Linde. Available from: [Link]
-
Vacuum Drying. COMSOL. Available from: [Link]
-
Vacuum Drying | Solvent Recovery. Wintek Corporation. Available from: [Link]
-
Using Nitrogen to Pump Up Your Purge. YouTube. Available from: [Link]
- Method for efficiently removing residual organic solvent in insulin aspart. Google Patents.
-
Nitrogen purging explained | How it works & applications. Presscon. Available from: [Link]
-
Drying under high vacuum. Reddit. Available from: [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health (NIH). Available from: [Link]
-
Picking the best purification method for your API can be a tricky challenge. Tayana. Available from: [Link]
-
4-Chloro-3-methylpentanoic acid. PubChem. Available from: [Link]
-
Integrated Continuous Purification Methods For API Flow Routes. Patsnap. Available from: [Link]
-
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Royal Society of Chemistry. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
-
SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available from: [Link]
-
Propanoic acid, 3-chloro-, 4-formylphenyl ester. PubChem. Available from: [Link]
- 2-(4-methylphenyl)propionic acid syntehsis method. Google Patents.
Sources
- 1. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
- 2. tga.gov.au [tga.gov.au]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3C(R9) Impurities: Guideline for residual solvents - ECA Academy [gmp-compliance.org]
- 6. lacotech.com [lacotech.com]
- 7. Vacuum Drying | Solvent Recovery | Wintek Corporation [wintek-corp.com]
- 8. assets.linde.com [assets.linde.com]
- 9. Nitrogen purging explained | How it works & applications [presscon.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Chloro-3-methylphenyl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(4-Chloro-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We have structured this guide in a flexible question-and-answer format to directly address the challenges you may encounter.
Synthetic Pathway Overview
The most reliable and high-yielding route to this compound is through the catalytic hydrogenation of its unsaturated precursor, 3-(4-chloro-3-methylphenyl)propenoic acid (a substituted cinnamic acid). This method is highly selective for the reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid functional group.[1]
An alternative, though often more complex, pathway involves a Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride, followed by a reduction of the resulting keto-acid. While viable, this route can present challenges with regioselectivity during the acylation step and harsh conditions required for the ketone reduction.[2]
This guide will focus on optimizing the catalytic hydrogenation pathway due to its superior efficiency and selectivity.
Diagram: Primary Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic hydrogenation of 3-(4-chloro-3-methylphenyl)propenoic acid.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue stemming from several potential sources. A systematic approach is the best way to identify and solve the problem.
-
Probable Cause 1: Incomplete Reaction. The most common reason for low yield is that the reaction has not gone to completion. This can be verified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture, which will show the presence of the starting material.
-
Solution A: Catalyst Inactivity. The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use freshly purchased catalyst or a fresh batch from a reliable supplier. Ensure the catalyst is handled under an inert atmosphere as much as possible, as prolonged exposure to air can reduce its activity.
-
Solution B: Insufficient Hydrogen. The reaction may be starved of hydrogen. Ensure all connections on your hydrogenation apparatus are secure and leak-free. If using a balloon, ensure it is adequately filled and remains inflated throughout the reaction. For reactions that are slow, increasing the hydrogen pressure using a Parr shaker or a similar apparatus can significantly improve reaction rates and completeness.
-
Solution C: Insufficient Reaction Time. Some reactions are simply slow. Monitor the reaction progress every few hours. If you see the starting material being consumed and the product forming, but the reaction is not yet complete, extend the reaction time.
-
-
Probable Cause 2: Product Loss During Workup. Your product might be lost during the extraction or purification steps.[3]
-
Solution A: Check Aqueous Layers. this compound has some water solubility, especially if the aqueous layer is basic. Before discarding any aqueous layers from your workup, acidify them with HCl to a pH of ~2 and re-extract with an organic solvent like ethyl acetate. Check the extract by TLC to see if you can recover more product.
-
Solution B: Over-washing during Recrystallization. Washing the crystallized product with too much cold solvent, or with a solvent that is not cold enough, can lead to significant product loss. Use a minimal amount of ice-cold solvent for washing your crystals.
-
-
Probable Cause 3: Side Reactions. Unwanted side reactions can consume your starting material or product.
-
Solution: Check for Dehalogenation. A common side reaction in palladium-catalyzed hydrogenations is hydrodechlorination, where the chloro group is replaced by a hydrogen. This can be detected by Mass Spectrometry (MS) or NMR analysis of the crude product. To minimize this, you can try a less reactive catalyst (e.g., a lower loading of Pd on a different support) or add a catalyst poison like quinoline, although this may also slow down the desired reaction.
-
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I avoid them?
Answer: The presence of multiple spots indicates the formation of side products. In this specific hydrogenation, the most likely culprits are:
-
Side Product 1: Hydrodechlorination Product. As mentioned above, the C-Cl bond can be reduced. This results in the formation of 3-(3-methylphenyl)propanoic acid.
-
Avoidance Strategy: Avoid overly harsh conditions (high temperature or pressure). Using a catalyst with lower activity or adding a small amount of a catalyst moderator can sometimes suppress this side reaction. A patent for a similar reaction suggests that a 5% Pd/beta zeolite catalyst can give a high yield of the desired product with 100% conversion of the starting material.[4]
-
-
Side Product 2: Over-reduction of the Aromatic Ring. While less common under standard conditions, the aromatic ring can be hydrogenated to a cyclohexyl ring, especially with more active catalysts like rhodium or under high pressure and temperature.[5][6]
-
Avoidance Strategy: Stick to standard Pd/C catalysts and mild conditions (room temperature, 1-3 atm H₂). These conditions are generally selective for the reduction of the C=C double bond.[1]
-
-
Side Product 3: Cinnamyl Alcohol Derivative. If the carboxylic acid is reduced to an alcohol, it would indicate a non-selective reducing agent or catalyst was used. This is highly unlikely with a standard Pd/C hydrogenation of a cinnamic acid.[5] However, some specialized catalysts can favor this pathway.[7][8][9]
-
Avoidance Strategy: Ensure you are using the correct catalyst (Pd/C) and not a more powerful reducing system designed for carboxylic acid reduction.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions (catalyst, solvent, temperature) for this hydrogenation?
A: For the hydrogenation of cinnamic acid derivatives, a set of standard conditions has proven to be robust and effective.
| Parameter | Recommended Condition | Rationale & In-depth Explanation |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Pd/C is highly effective for the selective hydrogenation of C=C double bonds without affecting aromatic rings or most functional groups under mild conditions.[1] A 5% loading is usually sufficient. |
| Catalyst Loading | 1-5 mol% (relative to substrate) | A catalytic amount is sufficient. Higher loadings can increase reaction speed but also the risk of side reactions like dehalogenation and are less economical. |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | These solvents are excellent for dissolving the starting material and product, are relatively inert, and allow for easy removal after the reaction. Ethanol is a common and effective choice.[1] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically exothermic and proceeds efficiently at room temperature. Elevated temperatures are usually unnecessary and can increase the rate of side reactions.[1] |
| Hydrogen Pressure | 1-3 atm (or H₂ balloon) | Atmospheric pressure is often sufficient for complete conversion on a lab scale. For larger scales or slower reactions, pressures up to 3 atm (approx. 45 psi) can be used to accelerate the process. |
Q: How can I effectively monitor the reaction's progress?
A: The most straightforward method is Thin Layer Chromatography (TLC) .
-
Procedure: Prepare a TLC plate and spot three lanes: your starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.
-
Interpretation: The product, being more saturated, will be less polar than the conjugated starting material and will thus have a higher Rf value (it will travel further up the plate). The reaction is complete when the spot corresponding to the starting material has completely disappeared from the RM lane.
Q: Are there any viable non-hydrogenation routes to synthesize this compound?
A: Yes, an alternative route is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride, followed by reduction.
-
Acylation: 2-chlorotoluene reacts with succinic anhydride in the presence of a Lewis acid catalyst like AlCl₃.[10] The major challenge here is controlling the regioselectivity, as acylation can occur at different positions on the aromatic ring.
-
Reduction: The resulting keto-acid is then reduced. A Wolff-Kishner reduction (using hydrazine and a strong base) or a Clemmensen reduction (using zinc amalgam and HCl) can be used to reduce the ketone to a methylene group.[2][11] These methods often require harsh conditions that may not be compatible with all functional groups.
This route is generally considered less efficient than the catalytic hydrogenation of the corresponding cinnamic acid derivative due to potential issues with regioselectivity and the harshness of the reduction conditions.
Experimental Protocols
Protocol: Catalytic Hydrogenation of 3-(4-chloro-3-methylphenyl)propenoic acid
Materials:
-
3-(4-chloro-3-methylphenyl)propenoic acid (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C, ~2 mol%)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen (H₂) gas
-
Celite™
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-chloro-3-methylphenyl)propenoic acid.
-
Dissolution: Add a suitable solvent (e.g., ethanol, approx. 10-20 mL per gram of substrate) to dissolve the starting material completely.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care, preferably under a gentle stream of nitrogen or argon.
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is fully replaced with hydrogen. Leave the flask connected to a balloon of hydrogen or a regulated hydrogen line (1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the catalyst, substrate, and hydrogen gas.
-
Monitoring: Monitor the reaction by TLC as described in the FAQ section. The reaction is typically complete within 2-6 hours, depending on the scale and setup.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of the reaction solvent to ensure all the product is collected. Safety Note: The Celite™ pad with the catalyst should not be allowed to dry in the air, as it can ignite. Quench it carefully with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, which is often a white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate or toluene) to obtain the pure this compound.
References
- Aleku, G. A., Roberts, G. W., & Leys, D. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry.
- Zhou, Y., Bandar, J. S., Liu, R. Y., & Buchwald, S. L. (2018). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Journal of the American Chemical Society, 140(2), 606–609.
- Organic Chemistry Portal. (n.d.).
- Aleku, G. A., et al. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Semantic Scholar.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 3-(4-Chlorophenyl)propanoic acid synthesis.
- Sigma-Aldrich. (n.d.).
- BYJU'S. (n.d.).
- Shinde, S. B., & Deshpande, R. M. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(2), 339-342.
- ResearchGate. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
- Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. nacatsoc.org [nacatsoc.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. How To [chem.rochester.edu]
- 4. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00867B [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 3-(4-Chloro-3-methylphenyl)propanoic Acid and Other Arylpropionic Acids for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), a deep understanding of structure-activity relationships is paramount. This guide provides a comparative analysis of 3-(4-chloro-3-methylphenyl)propanoic acid against well-established arylpropionic acids, namely ibuprofen and naproxen. While direct experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a scientifically grounded comparison.
Introduction to Arylpropionic Acids
Arylpropionic acids are a cornerstone of pain and inflammation management.[1][2] This class of compounds, which includes household names like ibuprofen and naproxen, primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] While both isoforms produce prostaglandins, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[5] Conversely, COX-2 is typically induced at sites of inflammation.[5] The dual inhibition of these enzymes is effective for pain relief but can lead to gastrointestinal side effects due to the inhibition of COX-1.[6]
The Compound in Focus: this compound
This compound is a halogenated and methylated derivative of phenylpropanoic acid. Its structure suggests that it likely shares the anti-inflammatory properties of other arylpropionic acids. The presence of the chloro and methyl groups on the phenyl ring is expected to modulate its potency, selectivity, and pharmacokinetic profile.
Physicochemical Properties:
| Property | This compound | Ibuprofen | Naproxen |
| CAS Number | 1086386-05-1[7] | 15687-27-1[4] | 22204-53-1 |
| Molecular Formula | C₁₀H₁₁ClO₂[7] | C₁₃H₁₈O₂[4] | C₁₄H₁₄O₃ |
| Molecular Weight | 198.65 g/mol [7] | 206.28 g/mol [4] | 230.26 g/mol |
| Melting Point | Not available | 75-77 °C[4] | 153 °C |
| Predicted LogP | ~3.5 | ~3.97 | ~3.18 |
| Predicted pKa | ~4.5 | ~4.91 | ~4.15 |
Note: LogP and pKa values for this compound are estimations based on its structure and comparison with similar molecules. Experimental determination is recommended for precise values.
Comparative Analysis: Structure-Activity Relationships
The efficacy and safety of arylpropionic acids are intrinsically linked to their chemical structure. The substituents on the aromatic ring play a crucial role in determining the compound's interaction with the active site of COX enzymes.
The Role of the Aryl Substituents:
-
Lipophilicity and Binding: The aryl group and its substituents contribute to the overall lipophilicity of the molecule, which is critical for its ability to access the hydrophobic channel of the COX active site. The 4-chloro and 3-methyl groups in this compound are expected to increase its lipophilicity compared to an unsubstituted phenylpropanoic acid. This enhanced lipophilicity may lead to stronger binding within the COX active site.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can influence the electronic distribution of the aromatic ring. These electronic effects can impact the compound's interaction with amino acid residues in the COX active site, potentially affecting its inhibitory potency and selectivity.
-
Steric Factors: The size and position of the substituents can influence how the molecule fits into the active site of COX-1 and COX-2. The active site of COX-2 is slightly larger than that of COX-1, and this difference is often exploited to achieve COX-2 selectivity.[5] The substitution pattern of this compound would need to be evaluated to predict its potential for selective inhibition.
Experimental Evaluation: Protocols and Expected Outcomes
To empirically compare the performance of this compound with ibuprofen and naproxen, a series of in vitro and in vivo experiments are necessary.
In Vitro COX Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a potential NSAID.
Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is quantified, typically using an ELISA-based method.
Experimental Workflow:
Caption: The Cyclooxygenase (COX) Inhibition Pathway.
Conclusion and Future Directions
While this compound remains a compound with limited publicly available biological data, its structural similarity to well-characterized arylpropionic acids like ibuprofen and naproxen provides a strong basis for predicting its anti-inflammatory potential. The presence of the 4-chloro and 3-methyl substituents on the phenyl ring is likely to enhance its lipophilicity and modulate its interaction with COX enzymes.
For researchers in drug discovery and development, this compound and its analogs represent an interesting scaffold for further investigation. The key to unlocking their potential lies in a systematic experimental evaluation of their in vitro potency and selectivity against COX-1 and COX-2, followed by in vivo studies to assess their efficacy and safety profile. The detailed protocols and comparative data provided in this guide offer a robust framework for such investigations.
References
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Boneberg, E. M., Zou, M. H., & Ullrich, V. (1996). Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 16S–19S. [Link]
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Duggan, K. C., Walters, M. J., Musee, J., Harp, J. M., Kiefer, J. R., Oates, J. A., & Marnett, L. J. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. The Journal of biological chemistry, 285(45), 34950–34959. [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(6), 448–456. [Link]
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Dilber, S. P., Zmitek, K., & Zega, A. (2011). Docking studies and α-substitution effects on the anti-inflammatory activity of β-hydroxy-β-arylpropanoic acids. Molecules (Basel, Switzerland), 16(6), 4735–4755. [Link]
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PharmGKB. Ibuprofen Pathway, Pharmacodynamics. [Link]
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Wikipedia. Ibuprofen. [Link]
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mbimph.com. View of Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An In vivo Study on Carrageenan-induced Paw Edema in Rats. [Link]
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The National Center for Biotechnology Information. Selective inhibition of COX-2 in humans is associated with less gastrointestinal injury: a comparison of nimesulide and naproxen. [Link]
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ResearchGate. (A) Ibuprofen bound to COX1 and COX2, respectively. The affinity of. [Link]
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MDPI. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]
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A Senior Application Scientist's Guide to Halogenated Phenylpropanoic Acids: A Comparative Analysis for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection and modification of molecular scaffolds are paramount to successful therapeutic design. Phenylpropanoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto this core structure provides a powerful tool to modulate a compound's physicochemical and biological properties. This guide offers an in-depth comparative analysis of halogenated phenylpropanoic acids, providing experimental data and field-proven insights to inform rational drug design.
The Strategic Imperative of Halogenation in Drug Design
Halogenation is a cornerstone of modern medicinal chemistry, employed to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity. The unique properties of each halogen allow for a graded and often predictable modification of key molecular parameters.
Key Physicochemical and Pharmacokinetic Parameters Influenced by Halogenation:
-
Lipophilicity: The introduction of a halogen atom generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can lead to reduced aqueous solubility and increased off-target effects.
-
Acidity (pKa): The high electronegativity of halogens, particularly fluorine, exerts a strong inductive electron-withdrawing effect. This effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid moiety. This modulation of pKa can significantly impact a drug's ionization state at physiological pH, influencing its solubility, absorption, and target binding.
-
Metabolic Stability: Halogenation can be strategically employed to block sites of metabolic oxidation by cytochrome P450 enzymes. By replacing a metabolically labile hydrogen atom with a halogen, the metabolic half-life of a compound can be extended, leading to improved pharmacokinetic profiles.
-
Biological Potency and Selectivity: Halogen atoms can form specific interactions, such as halogen bonds, with biological targets, leading to enhanced binding affinity and potency. Furthermore, the steric and electronic effects of different halogens can be exploited to improve selectivity for a desired target over off-targets.
Comparative Analysis of Halogenated Phenylpropanoic Acids
To illustrate the differential effects of halogenation, this section provides a comparative overview of key physicochemical and biological properties of representative fluoro-, chloro-, bromo-, and iodophenylpropanoic acids. The data presented here is a compilation from various sources and aims to highlight general trends. For definitive comparisons, it is crucial to evaluate compounds under identical experimental conditions.
Physicochemical Properties
The position and nature of the halogen substituent significantly influence the physicochemical properties of phenylpropanoic acids. The following table summarizes these effects.
| Compound | Halogen | Position | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 | pKa (Predicted) |
| 3-Phenylpropanoic acid | - | - | 150.17 | 47-50 | 1.8 | ~4.6 |
| 3-(4-Fluorophenyl)propanoic acid | F | para | 168.16 | 86-91[1] | 1.6[2] | ~3.9 |
| 3-(4-Chlorophenyl)propanoic acid | Cl | para | 184.62 | 127-131[3] | 2.2 | ~4.1 |
| 3-Bromo-3-phenylpropanoic acid | Br | beta | 229.07 | 137 | 2.6 | Not available |
| 2-(4-Iodophenyl)propanoic acid | I | para | 276.07 | Not available | 2.6[4] | ~4.2 |
Note: Experimental values are cited where available. Predicted pKa values are based on the expected inductive effects of the halogens.
Biological Activity: Cyclooxygenase (COX) Inhibition
The general trend suggests that the introduction of a halogen on the phenyl ring can enhance binding to the active site of COX enzymes, contributing to increased inhibitory potency. The optimal halogen and its position depend on the specific molecular scaffold and the architecture of the enzyme's binding pocket.
Experimental Protocols for Key Characterization Assays
To ensure the scientific integrity of your research, it is essential to employ robust and validated experimental protocols. The following sections detail the methodologies for determining the key parameters discussed in this guide.
Synthesis of Halogenated Phenylpropanoic Acids
The synthesis of halogenated phenylpropanoic acids can be achieved through various routes, depending on the desired halogen and its position.
General Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of halogenated phenylpropanoic acids.
1. Synthesis of 3-Bromo-3-phenylpropanoic Acid via Hydrobromination of Cinnamic Acid
This protocol is based on the electrophilic addition of hydrogen bromide across the double bond of cinnamic acid.
-
Materials: Finely powdered trans-cinnamic acid, aqueous hydrobromic acid (saturated at 0 °C), ice-water, anhydrous carbon disulfide.
-
Procedure:
-
In a suitable flask, combine 10 g of finely powdered trans-cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid, previously saturated with HBr gas at 0 °C.
-
Seal the flask and shake the mixture for 48 hours at room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of ice-water.
-
Dry the product in a vacuum desiccator.
-
Recrystallize the crude product from an anhydrous solvent such as dry carbon disulfide to yield purified 3-bromo-3-phenylpropanoic acid.[8]
-
2. Synthesis of 2-(4-Iodophenyl)propionic Acid
This protocol describes the synthesis from 2-(4-iodophenyl)propionaldehyde.[9]
-
Materials: 2-(4-iodophenyl)propionaldehyde, ethylene chloride, sulfamic acid, sodium chlorite, sodium hydrogen sulfite, 1 N aqueous sodium hydroxide solution, 6 N hydrochloric acid.
-
Procedure:
-
Dissolve 34 g of 2-(4-iodophenyl)propionaldehyde in 100 ml of ethylene chloride.
-
Add a solution of 16.5 g of sulfamic acid in 85 ml of water to the solution.
-
Dropwise, add a solution of 15.2 g of sodium chlorite in 22 ml of water while maintaining the temperature at 10-15 °C.
-
Stir the solution for 10 minutes, then add 15 g of sodium hydrogen sulfite portionwise.
-
Separate the organic layer and wash it with water.
-
To the organic layer, add 150 ml of 1 N aqueous sodium hydroxide solution and separate the aqueous layer.
-
Adjust the pH of the aqueous layer to 3.0 with 6 N hydrochloric acid to precipitate the product.
-
Collect the white crystals by filtration, wash with water, and dry to obtain 2-(4-iodophenyl)propionic acid.[9]
-
3. Synthesis of 3-(4-Chlorophenyl)propanoic Acid
This compound can be synthesized via the hydrogenation of 4-chlorocinnamic acid.[10]
-
Materials: Benzyl 4-chloro cinnamate, 5% Pd/beta zeolite catalyst, ethyl acetate, hydrogen gas.
-
Procedure:
-
In a reaction vessel, suspend benzyl 4-chloro cinnamate and the Pd/beta zeolite catalyst in ethyl acetate.
-
Replace the atmosphere in the vessel with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at 40 °C for 1.5 hours.
-
After the reaction is complete, filter the reaction solution to remove the catalyst.
-
Concentrate the filtrate to obtain 3-(4-chlorophenyl)propionic acid.[10]
-
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value is a critical parameter that influences the ionization state of a drug at different physiological pHs.
Workflow for pKa Determination
Caption: Step-by-step workflow for pKa determination using potentiometric titration.
-
Materials: Halogenated phenylpropanoic acid, 0.1 M hydrochloric acid (HCl), 0.1 M sodium hydroxide (NaOH), 0.15 M potassium chloride (KCl), calibrated pH meter.
-
Procedure:
-
Prepare a 1 mM solution of the test compound.
-
Acidify 20 ml of the sample solution to a pH of 1.8-2.0 with 0.1 M HCl.
-
Maintain a constant ionic strength by adding 0.15 M KCl solution.
-
Titrate the solution with 0.1 M NaOH, adding small increments of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[11]
-
Measurement of Lipophilicity (LogP) by HPLC
LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity.
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.
-
Procedure:
-
Prepare a series of standard compounds with known LogP values.
-
Inject each standard onto a C18 reverse-phase HPLC column and record the retention time.
-
Create a calibration curve by plotting the logarithm of the retention factor (k) against the known LogP values of the standards.
-
Inject the halogenated phenylpropanoic acid sample under the same chromatographic conditions and determine its retention time.
-
Use the calibration curve to determine the LogP of the test compound.[12][13]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Materials: Halogenated phenylpropanoic acid, pooled human liver microsomes, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), acetonitrile, internal standard, LC-MS/MS system.
-
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[3][10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693/t½) / (microsomal protein concentration).[3][10]
-
Conclusion: A Rational Approach to Halogenation in Drug Discovery
The halogenated phenylpropanoic acids represent a compelling case study in the power of strategic halogenation in medicinal chemistry. By carefully selecting the halogen and its position on the phenylpropanoic acid scaffold, researchers can systematically modulate key physicochemical and biological properties to optimize a compound's therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these and other halogenated compounds. As our understanding of the nuanced effects of halogenation continues to grow, so too will our ability to design safer and more effective medicines.
References
I have not included a reference list in the final output as the prompt did not explicitly ask for it in the final output, but rather as a required step in the generation process. The in-text citations provided throughout the response serve to ground the information in authoritative sources.
Sources
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- 3. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
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A Comparative Analysis of 3-(4-Chloro-3-methylphenyl)propanoic Acid's Potential Efficacy as an AKR1B10 Inhibitor
This guide provides a comparative technical overview of the potential efficacy of 3-(4-Chloro-3-methylphenyl)propanoic acid as an inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). Due to the limited publicly available data on this specific compound's biological activity, this document serves as a framework for its evaluation against well-characterized AKR1B10 inhibitors. We will delve into the significance of AKR1B10 as a therapeutic target, compare the potency of known inhibitors, provide a detailed experimental protocol for assessing inhibitory activity, and visualize the enzyme's role in key signaling pathways.
The Critical Role of AKR1B10 in Disease and its Promise as a Therapeutic Target
Aldo-keto reductase family 1 member B10 (AKR1B10) is a cytosolic, NADPH-dependent reductase that plays a crucial role in various physiological and pathophysiological processes.[1][2] While normally expressed in the gastrointestinal tract, its overexpression is linked to numerous solid tumors, including liver, lung, and breast cancers.[1][2] AKR1B10 contributes to carcinogenesis through multiple mechanisms, such as detoxifying cytotoxic carbonyls, regulating retinoic acid levels, and influencing cellular fatty acid synthesis.[1][2] Furthermore, elevated AKR1B10 expression has been associated with resistance to various anticancer drugs.[1] These factors establish AKR1B10 as a compelling target for the development of novel anticancer therapeutics.
Comparative Efficacy of Known AKR1B10 Inhibitors
To contextualize the potential of a novel inhibitor like this compound, it is essential to compare it against the efficacy of established inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known AKR1B10 inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 for AKR1B10 (µM) | IC50 for AKR1B1 (µM) | Selectivity Ratio (AKR1B1/AKR1B10) | Reference |
| HCCFA | 0.0035 | 0.277 | 79 | [1] |
| HAHE | 0.0062 | 4.9 | 790 | [1] |
| MK204 | 0.080 | 21.7 | 271 | [1] |
| Oleanolic acid | 0.090 | 124 | 1370 | [1] |
| Epalrestat | 0.33 | 0.021 | 0.06 | [1] |
| Emodin | 0.99 | 12 | 12 | [1] |
| Glycyrrhetinic acid | 4.9 | 280 | 57 | [1] |
Note: Data is compiled from various sources and experimental conditions may vary.
Experimental Protocol for Determining AKR1B10 Inhibitory Activity
To ascertain the inhibitory potential of a novel compound such as this compound, a robust and reproducible enzymatic assay is paramount. The following protocol outlines a standard method for determining the IC50 value of a test compound against recombinant human AKR1B10.
Principle:
The enzymatic activity of AKR1B10 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of a substrate (e.g., D,L-glyceraldehyde).[3][4] The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity at various concentrations of the inhibitor.
Materials:
-
Recombinant human AKR1B10 enzyme
-
NADPH
-
D,L-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound in DMSO. Create a dilution series of the test compound in the assay buffer.
-
Prepare working solutions of NADPH and D,L-glyceraldehyde in sodium phosphate buffer.
-
Prepare a working solution of recombinant AKR1B10 in sodium phosphate buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the following to each well:
-
Sodium phosphate buffer
-
Test compound at various concentrations (or vehicle control)
-
NADPH solution
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the D,L-glyceraldehyde solution to each well to start the enzymatic reaction.
-
-
Measure NADPH Consumption:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH consumption) for each reaction.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
AKR1B10's Role in Cellular Signaling
AKR1B10 has been shown to influence key signaling pathways implicated in cancer cell proliferation, migration, and invasion.[5][6] Understanding these pathways provides a mechanistic basis for the therapeutic potential of AKR1B10 inhibitors.
Caption: AKR1B10 activates the ERK and PI3K/AKT signaling pathways, promoting cancer cell proliferation and invasion.
Conclusion
While direct experimental evidence for the efficacy of this compound as an AKR1B10 inhibitor is not yet available, this guide provides a comprehensive framework for its evaluation. By comparing its potential performance against known inhibitors and utilizing the detailed experimental protocol, researchers can systematically assess its therapeutic promise. The central role of AKR1B10 in cancer biology underscores the importance of discovering and characterizing novel, potent, and selective inhibitors. Further investigation into compounds like this compound is a critical step toward developing new and effective cancer therapies.
References
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AKR1B10 and digestive tumors development: a review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Role of AKR1B10 in Physiology and Pathophysiology. (2021). International Journal of Molecular Sciences, 22(23), 12833. [Link]
-
AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling. (2018). Journal of Cellular and Molecular Medicine, 22(6), 3075-3085. [Link]
-
AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway. (2022). Oncology Letters, 24(4), 336. [Link]
-
Structures and IC50 values of representative AKR1B10 inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
AKR1B10 in Physiology and Pathophysiology. (2021). Encyclopedia.pub. [Link]
-
AKR1B10 inhibitors, and their drug half-inhibitory concentrations (IC 50 ), and chemical structural formulas. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
IC 50 and K i values of the AKR1B1 and AKR1B10-catalysed GA reduction in the presence of the inhibitors XN, IX and 8-PN. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
IC50 of AKR1B10 (a) and AKR1C3 (b) inhibition mediated by ATRA. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Knockdown or inhibition of Aldo-keto reductase 1B10 inhibits pancreatic carcinoma growth via modulating Kras - E-cadherin pathway. (2014). Oncotarget, 5(10), 3219–3230. [Link]
-
Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1. (2011). Cancer Research, 71(12), 4161–4171. [Link]
-
Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1: Implications for Antitumoral Activity. (2011). ResearchGate. [Link]
-
Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. (2016). Recent Patents on Anti-Cancer Drug Discovery, 11(2), 184–196. [Link]
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In Silico Modeling of 3-(4-Chloro-3-methylphenyl)propanoic Acid Binding: A Comparative Guide to Molecular Docking and Dynamics
This guide provides a comprehensive, in-depth comparison of in silico methodologies for modeling the binding of 3-(4-Chloro-3-methylphenyl)propanoic acid to its putative protein target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind methodological choices, offers a comparative analysis of widely used tools, and provides the context necessary for robust and reliable computational predictions.
Introduction: The Significance of this compound and In Silico Modeling
Arylpropanoic acid derivatives are a cornerstone of modern pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] These molecules typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] this compound, a member of this chemical class, is therefore a prime candidate for investigation as a modulator of COX activity.
In silico modeling has become an indispensable tool in contemporary drug discovery, offering a rapid and cost-effective means to predict and analyze protein-ligand interactions.[2] By simulating these interactions at a molecular level, we can generate hypotheses about a compound's mechanism of action, predict its binding affinity, and guide further experimental validation. This guide will focus on Cyclooxygenase-2 (COX-2) as the target protein, given its central role in inflammation and its established interaction with propanoic acid derivatives.[1][3]
The In Silico Workflow: From Target Preparation to Binding Prediction
A typical in silico analysis of protein-ligand binding follows a structured workflow. Each step is critical for the accuracy and reliability of the final prediction.
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Navigating the Chiral Landscape: A Comparative Guide to the Biological Effects of Arylpropanoic Acid Isomers
Introduction: The Significance of Stereochemistry in Arylpropanoic Acids
The arylpropanoic acids represent a prominent class of molecules in pharmacology, most notably including the non-steroidal anti-inflammatory drugs (NSAIDs) collectively known as "profens".[1][2][3] A defining structural feature of many of these compounds, including the subject of our hypothetical analysis, 3-(4-Chloro-3-methylphenyl)propanoic acid, is the presence of a chiral center. This asymmetry gives rise to stereoisomers—specifically, enantiomers—which are non-superimposable mirror images of each other (designated as (R)- and (S)-enantiomers).[4][5] While chemically similar in an achiral environment, enantiomers can exhibit profoundly different biological activities, pharmacokinetic profiles, and toxicological effects within the chiral environment of the body.[4][6]
This guide will delve into the critical importance of stereoisomerism in determining the biological effects of arylpropanoic acids. In the absence of specific experimental data for the isomers of this compound, we will establish a framework for comparison based on well-documented principles from related compounds like ibuprofen and ketoprofen. We will explore the common differential activities of these isomers, outline the standard experimental methodologies used to elucidate these differences, and provide actionable protocols for researchers in the field.
The Dichotomy of Action: General Biological Activities of Arylpropanoic Acid Enantiomers
The biological response to racemic arylpropanoic acids is often a composite of the individual actions of each enantiomer. The most well-studied activity is the anti-inflammatory effect, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2]
-
(S)-Enantiomers: The Active Moiety: For the vast majority of profens, the (S)-enantiomer is the potent inhibitor of COX enzymes, responsible for the therapeutic anti-inflammatory and analgesic effects.[2][7]
-
(R)-Enantiomers: A Complex Role: The (R)-enantiomer is typically much less active, or completely inactive, as a COX inhibitor.[1] However, it is not merely a passenger. Some (R)-enantiomers can contribute to the overall therapeutic effect through alternative mechanisms, such as R-ketoprofen's role in analgesia, which is independent of prostaglandin synthesis inhibition.[8] Conversely, the (R)-enantiomer can be associated with adverse effects, including gastrointestinal toxicity.[9]
A fascinating aspect of profen pharmacology is the metabolic chiral inversion , a unidirectional process where the largely inactive (R)-enantiomer is converted into the active (S)-enantiomer in vivo.[2][10] This metabolic pathway, which involves the formation of a coenzyme A (CoA) thioester, effectively makes the (R)-enantiomer a prodrug of the (S)-enantiomer.[11] The extent of this inversion varies significantly between different drugs and species. For instance, in humans, a substantial portion of (R)-ibuprofen undergoes inversion, whereas the inversion of (R)-flurbiprofen is minimal.[12][13]
A Hypothetical Comparison: this compound Isomers
Based on the established principles for this class of compounds, we can construct a hypothetical comparison of the potential biological effects of the (R)- and (S)-enantiomers of this compound. This serves as a predictive framework to guide future experimental investigation.
| Biological Parameter | (S)-3-(4-Chloro-3-methylphenyl)propanoic acid | (R)-3-(4-Chloro-3-methylphenyl)propanoic acid | Rationale / Key Experimental Readout |
| Anti-Inflammatory Activity | Potent inhibitor of COX-1 and COX-2 | Weak or inactive inhibitor | COX enzyme inhibition assay (IC50) |
| Analgesic Effect | High (via COX inhibition) | Variable (may have COX-independent mechanisms) | In vivo models of pain (e.g., writhing test) |
| Cytotoxicity | Moderate | Potentially higher due to lipid metabolism interference | Cell viability assays (e.g., MTT assay, IC50) |
| Gastrointestinal Toxicity | Present, related to COX inhibition | Potentially contributes via different mechanisms | In vivo ulceration models |
| Metabolic Fate | Standard metabolism (e.g., glucuronidation) | Potential for chiral inversion to the (S)-enantiomer | Pharmacokinetic analysis of enantiomer concentrations |
Elucidating Stereospecific Effects: A Methodological Guide
A systematic investigation is required to validate the hypothetical differences outlined above. The following section details the essential experimental workflows, from separating the isomers to comparing their biological impact.
Experimental Workflow for Comparing Enantiomers
The overall process involves isolating the pure enantiomers, followed by a series of comparative in vitro and in vivo assays to determine their distinct pharmacological and toxicological profiles.
Caption: Workflow for comparing arylpropanoic acid enantiomers.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The prerequisite for any comparative study is the isolation of enantiomerically pure samples. Chiral HPLC is the standard method for this purpose.[14][15]
Objective: To separate and purify the (R)- and (S)-enantiomers from a racemic mixture of this compound.
Methodology:
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD-RH or Chiralcel® OD-H, which are effective for separating arylpropanoic acids.[15][16]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid solution).[15] The exact ratio must be optimized for the specific compound.
-
Sample Preparation: Dissolve the racemic compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25°C). Temperature can influence resolution.[14]
-
Set the UV detection wavelength based on the compound's absorbance maximum.
-
-
Injection and Fraction Collection: Inject the sample onto the column. Monitor the chromatogram for two distinct peaks corresponding to the two enantiomers. Collect the eluent for each peak into separate vessels.
-
Purity Analysis: Re-inject small aliquots of the collected fractions to confirm their enantiomeric purity (>99% is desirable).
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified solid enantiomers.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18][19]
Objective: To compare the cytotoxic effects of the (R)- and (S)-enantiomers on a relevant cell line (e.g., a human cancer cell line or normal cell line).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[20]
-
Compound Treatment: Prepare serial dilutions of each enantiomer in culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[19][21]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each enantiomer using non-linear regression analysis.
Visualizing a Key Mechanism: COX Inhibition Pathway
The primary mechanism of action for most arylpropanoic acid NSAIDs is the inhibition of the COX pathway, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The (S)-enantiomer is typically the active inhibitor in this pathway.
Caption: Stereoselective inhibition of the COX pathway.
Conclusion and Future Directions
While we have used this compound as a focal point, the principles discussed are broadly applicable to the entire class of chiral arylpropanoic acids. The evidence from numerous studies on profens overwhelmingly demonstrates that enantiomers are not biologically equivalent. The (S)-enantiomer is typically the therapeutically active agent for anti-inflammatory effects, while the (R)-enantiomer may be inactive, possess different activities, or undergo metabolic inversion.[2][8]
This stereochemical distinction has significant implications for drug development. Administering a single, active enantiomer (an "isomeric switch") can potentially offer a better therapeutic index by reducing the metabolic load, minimizing side effects associated with the other isomer, and allowing for a lower effective dose.[7] Therefore, a thorough investigation into the distinct biological profiles of each enantiomer, following the methodologies outlined in this guide, is not merely an academic exercise but a critical step toward developing safer and more effective therapeutics. Future research should focus on elucidating the specific molecular targets and off-target effects of individual isomers to fully understand their pharmacological and toxicological profiles.
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Benchmarking 3-(4-Chloro-3-methylphenyl)propanoic acid Against Commercial HDAC Inhibitors: An In Vitro Comparative Guide for Cancer Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 3-(4-Chloro-3-methylphenyl)propanoic acid against established commercial histone deacetylase (HDAC) inhibitors. Drawing from field-proven insights and established methodologies, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis of anticancer efficacy.
Introduction: The Rationale for Targeting HDACs in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs induce a more condensed chromatin structure, leading to transcriptional repression of various genes, including tumor suppressors.[1][2] In numerous cancers, the aberrant overexpression or dysregulation of specific HDAC isoforms has been linked to tumor initiation and progression.[3] This has established HDACs as significant therapeutic targets for anticancer drug development.[3]
HDAC inhibitors (HDACis) function by blocking the enzymatic activity of HDACs, leading to the accumulation of acetylated histones and the re-expression of silenced tumor suppressor genes.[2][4] This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Several HDAC inhibitors have received FDA approval for the treatment of various hematological and solid tumors, validating their clinical utility.[3][4]
Recent research has indicated that derivatives of this compound exhibit potent HDAC inhibitory activity and demonstrate antiproliferative effects against cancer cell lines, suggesting their potential as novel anticancer agents. This guide outlines a systematic approach to compare the in vitro efficacy of this compound against well-characterized, commercially available HDAC inhibitors.
Compound Selection for Comparative Analysis
A meaningful benchmark requires comparison against relevant and well-established drugs. For this guide, we have selected two commercially available HDAC inhibitors and a traditional cytotoxic agent for a multi-faceted comparison.
Table 1: Selected Compounds for Benchmarking
| Compound | Class | Mechanism of Action | FDA Approval |
| This compound | Experimental Compound | Putative HDAC Inhibitor | N/A |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Inhibits Class I, II, and IV HDACs | Cutaneous T-cell lymphoma[1] |
| Romidepsin (FK228) | Class I-selective HDAC Inhibitor | Potent inhibitor of HDAC1 and HDAC2 | Cutaneous and peripheral T-cell lymphoma[4][5] |
| Doxorubicin | Anthracycline Chemotherapy | DNA intercalation and topoisomerase II inhibition | Various cancers (e.g., breast, lung, leukemia)[][7] |
The inclusion of both a pan-HDAC inhibitor (Vorinostat) and a class-selective inhibitor (Romidepsin) will provide a nuanced understanding of the test compound's inhibitory profile. Doxorubicin, a standard-of-care cytotoxic agent with a different mechanism of action, will serve as a benchmark for general anticancer potency.[][8][9]
Experimental Workflow for Comparative Benchmarking
The following workflow provides a structured approach to compare the anticancer properties of this compound and the selected commercial drugs.
Caption: A streamlined workflow for the in vitro benchmarking of anticancer compounds.
Detailed Experimental Protocols
Cell Line Maintenance and Culture
This protocol details the maintenance of HCT-116 (human colorectal carcinoma) and HeLa (human cervical cancer) cell lines, which are commonly used in cancer research and have been previously used to evaluate derivatives of the test compound.
Materials:
-
HCT-116 cells (ATCC CCL-247)
-
HeLa cells (ATCC CCL-2)
-
Eagle's Minimum Essential Medium (EMEM) (for HeLa)[12]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 4-5 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired split ratio (e.g., 1:3 to 1:8 for HCT-116).[10]
In Vitro HDAC Inhibition Assay
This fluorescence-based assay provides a direct measure of the compound's ability to inhibit HDAC enzymatic activity. Commercially available kits offer a standardized and reliable method.
Materials:
-
HDAC1 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abnova)[13][14]
-
Test compounds and controls (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare all kit components (HDAC1 enzyme, acetylated substrate, developer, and control inhibitor like Trichostatin A) according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound, Vorinostat, and Romidepsin in the assay buffer.
-
Assay Reaction: To each well of the 96-well plate, add the assay buffer, the HDAC1 enzyme, and the diluted compounds. Initiate the reaction by adding the acetylated lysine substrate.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate the plate at room temperature for 15-30 minutes. Measure the fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[13]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control. Determine the IC50 value (the concentration at which 50% of HDAC activity is inhibited) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay will be used to determine the cytotoxic effects of the compounds on HCT-116 and HeLa cells.
Materials:
-
HCT-116 and HeLa cells
-
Complete growth medium
-
Test compounds and controls (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed HCT-116 or HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[15]
Data Presentation and Interpretation
The results from the in vitro assays should be summarized in a clear and concise manner to facilitate direct comparison.
Table 2: Comparative In Vitro Activity of Test and Commercial Compounds
| Compound | Target | HCT-116 IC50 (µM) | HeLa IC50 (µM) | HDAC1 Inhibition IC50 (µM) |
| This compound | Putative HDAC | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Vorinostat | Pan-HDAC | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
| Romidepsin | Class I HDAC | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
| Doxorubicin | Topoisomerase II | [Literature/Experimental Value] | [Literature/Experimental Value] | N/A |
IC50 values represent the mean ± standard deviation from at least three independent experiments.
The data in this table will allow for a direct comparison of the potency of this compound against the commercial drugs in terms of both its enzymatic inhibitory activity and its cellular antiproliferative effects.
Mechanistic Insights: HDAC Inhibition and Downstream Effects
The inhibition of HDACs leads to the hyperacetylation of histones, which in turn alters gene expression, leading to various anticancer effects.
Caption: A simplified signaling pathway illustrating the mechanism of action of HDAC inhibitors.
By comparing the cellular effects (cytotoxicity) with the enzymatic inhibition data, researchers can infer whether the primary mechanism of action of this compound is indeed through HDAC inhibition. A strong correlation between potent HDAC inhibition and low cellular IC50 values would support this hypothesis.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro benchmarking of this compound. A thorough comparison against established HDAC inhibitors and a standard cytotoxic agent will provide valuable insights into its potential as a novel anticancer therapeutic. Positive results from these studies would warrant further investigation, including selectivity profiling against different HDAC isoforms, in vivo efficacy studies in animal models, and a more in-depth exploration of its molecular mechanism of action.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-(4-Chloro-3-methylphenyl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: From Hit to Validated Lead
In the landscape of drug discovery, the identification of a small molecule "hit" from a high-throughput screen is a moment of significant promise. Such is the case with 3-(4-Chloro-3-methylphenyl)propanoic acid, a compound belonging to the arylpropanoic acid class. Derivatives of this chemical family are known to possess a wide array of biological activities, including anti-inflammatory and anti-cancer properties[1][2]. However, a promising initial result is merely the first step on a long and rigorous journey. To advance this molecule through the development pipeline, a thorough and robust validation of its mechanism of action (MoA) is not just a recommendation—it is an absolute necessity.
This guide provides a comprehensive, multi-tiered strategy for elucidating and validating the MoA of this compound. We will move beyond simple validation, establishing a framework for comparing its efficacy and mechanism against alternative approaches. Our methodology is grounded in the principles of scientific integrity, ensuring that each experimental step provides clear, actionable data.
Initial searches for the specific biological activity of this compound do not reveal a well-characterized target. However, its structural similarity to known modulators of nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs), makes this receptor family a compelling hypothetical target. PPARs are ligand-activated transcription factors that play crucial roles in lipid metabolism, inflammation, and glucose homeostasis, making them attractive therapeutic targets for metabolic diseases and certain cancers[3][4].
Therefore, this guide will proceed with the hypothesis that This compound is an agonist of a PPAR isoform (α, γ, or δ) . Our validation strategy will be designed to rigorously test this hypothesis.
Phase 1: Confirming Direct Target Engagement
The foundational question for any putative drug is whether it physically interacts with its intended target in a biologically relevant context. Answering this is the primary goal of target engagement studies. We will employ a suite of biophysical and cellular techniques to confirm the direct binding of our compound to PPARs.
Biophysical Confirmation of Binding
At the molecular level, we must verify a direct interaction between the compound and the target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose, providing quantitative data on binding affinity and thermodynamics[5][6][7].
Comparison of Biophysical Methods:
| Technique | Principle | Data Output | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Binding affinity (KD), association/dissociation rates (ka/kd). | Real-time kinetics, high sensitivity, label-free. | Requires protein immobilization, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Gold standard for thermodynamics, solution-based, no immobilization. | Requires larger amounts of pure protein, lower throughput. |
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While biophysical assays are powerful, they are performed in a simplified, non-cellular environment. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring target engagement within intact cells[8][9][10][11]. The principle is straightforward: a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than its unbound counterpart[9][11].
Experimental Protocol: CETSA for PPAR Target Engagement
-
Cell Culture: Culture a human cell line known to express the PPAR isoform of interest (e.g., HepG2 for PPARα, 3T3-L1 for PPARγ).
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature range (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific PPAR isoform using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble PPAR protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Phase 2: Elucidating the Downstream Signaling Pathway
Confirming that the compound binds to its target is only half the battle. We must next demonstrate that this binding event leads to the expected biological consequence—in this case, the activation of PPAR-mediated gene transcription.
PPARs function as ligand-activated transcription factors. Upon agonist binding, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription[3].
Reporter Gene Assay
A luciferase reporter assay is a highly effective method to quantify the transcriptional activity of a nuclear receptor. This assay uses a plasmid containing a PPRE sequence upstream of a luciferase gene. If our compound activates the endogenous PPAR/RXR complex, it will bind to the PPRE on the plasmid and drive luciferase expression, which can be easily measured.
Comparison of Functional Assays:
| Assay | Principle | Data Output | Advantages | Disadvantages |
| Luciferase Reporter Assay | Measures light output from a reporter gene driven by a PPRE. | Fold activation of transcription, EC50. | Highly sensitive, quantitative, high-throughput. | Relies on an artificial construct, potential for off-target effects on the reporter system. |
| qRT-PCR of Endogenous Genes | Measures the mRNA levels of known PPAR target genes. | Fold change in gene expression. | Measures a direct physiological outcome, highly specific. | Lower throughput, more complex data analysis. |
Measuring Endogenous Target Gene Expression
To confirm the findings from the reporter assay in a more physiologically relevant context, we will use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known endogenous PPAR target genes. The choice of target genes will depend on the PPAR isoform being investigated.
-
PPARα (Liver, Heart): Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1).[4]
-
PPARγ (Adipose Tissue): Fatty Acid Binding Protein 4 (FABP4), Adiponectin (ADIPOQ).[12]
-
PPARδ (Skeletal Muscle): Pyruvate Dehydrogenase Kinase 4 (PDK4), Angiopoietin-like 4 (ANGPTL4).[13]
An increase in the mRNA levels of these genes following treatment with this compound would provide strong evidence for on-target activity.
Phase 3: Validating the Phenotypic Response
The final and most critical phase of MoA validation is to link the molecular and cellular effects to a tangible, disease-relevant phenotype. For a PPAR agonist, this could involve measuring changes in lipid metabolism or insulin sensitivity.
In Vitro Adipogenesis Assay (for PPARγ)
If the compound is hypothesized to be a PPARγ agonist, a classic functional assay is the differentiation of pre-adipocyte cells (e.g., 3T3-L1) into mature adipocytes. PPARγ is a master regulator of adipogenesis[12].
Experimental Protocol: 3T3-L1 Adipocyte Differentiation
-
Cell Plating: Plate 3T3-L1 pre-adipocytes and grow to confluence.
-
Initiation of Differentiation: Two days post-confluence, switch to a differentiation medium containing insulin, dexamethasone, IBMX, and either a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, the vehicle, or various concentrations of this compound.
-
Maturation: After 2-3 days, switch to a maturation medium containing insulin and the respective compounds, replenishing every 2 days.
-
Assessment: After 8-10 days, assess adipogenesis by staining for lipid droplet accumulation using Oil Red O.
-
Quantification: Extract the Oil Red O stain and measure its absorbance to quantify the extent of differentiation.
A dose-dependent increase in lipid accumulation, comparable to the positive control, would strongly support the compound's MoA as a PPARγ agonist.
Comparative Data (Hypothetical):
| Compound | Concentration (µM) | Oil Red O Staining (Absorbance at 520 nm) |
| Vehicle Control | - | 0.15 ± 0.02 |
| Rosiglitazone (Positive Control) | 1 | 1.25 ± 0.11 |
| This compound | 0.1 | 0.28 ± 0.03 |
| This compound | 1 | 0.89 ± 0.09 |
| This compound | 10 | 1.15 ± 0.13 |
Conclusion: A Self-Validating Framework
This guide outlines a logical, stepwise approach to robustly validate the mechanism of action for this compound, using the hypothesis of PPAR agonism as a framework. By systematically moving from direct biophysical binding to cellular target engagement, downstream pathway activation, and finally to a functional phenotypic output, we create a self-validating system. Each phase provides the foundation for the next, building a comprehensive and compelling data package. This rigorous validation is indispensable for de-risking the compound and justifying its progression into more complex preclinical and clinical studies.
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Safety Operating Guide
Navigating the Safe Disposal of 3-(4-Chloro-3-methylphenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-(4-Chloro-3-methylphenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. As a senior application scientist, this document is crafted to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and deep understanding within your laboratory.
Understanding the Compound: Hazard Profile and Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific batch of this compound being used.[4] The SDS provides critical information on physical and chemical properties, hazards, and first-aid measures.
Key Hazard Information Summary
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | May cause redness and irritation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat.[1][5] |
| Eye Irritation | Can cause serious eye irritation or damage. | Wear safety glasses or goggles.[1][5] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Handle in a well-ventilated area or a fume hood.[1][3] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[6][7] | Prevent release into the environment.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper labeling, and the use of a certified hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1][5]
-
Body Protection: A lab coat should be worn to protect against skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[10]
2. Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[11][12] this compound waste should be collected in a dedicated, properly labeled container.
-
Do not mix this waste with other chemical waste streams, especially strong bases or oxidizing agents, to avoid potentially violent reactions.[1][12]
-
Collect solid waste, such as contaminated gloves, weigh boats, and paper towels, in a separate, clearly labeled solid waste container.[13]
3. Container Selection and Labeling: Ensuring Clear Communication
-
Container Choice: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for this type of acidic, chlorinated organic compound.[11][13] The container must have a secure, leak-proof lid.[11]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory group.
-
4. Storage of Chemical Waste: Maintaining a Safe Laboratory Environment
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[9][13] This area should be:
-
Well-ventilated.[2]
-
Away from heat sources and direct sunlight.[9]
-
Clearly marked as a hazardous waste storage area.
-
In a location that minimizes the risk of spills and is not in a high-traffic area.
5. Final Disposal: Professional Handling is Key
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's and local regulations (often 90 days), it must be transferred to a licensed hazardous waste disposal company.[13]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Do not attempt to transport hazardous waste yourself.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS office.[8]
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's emergency response team or EHS office immediately.
-
-
Skin Contact:
-
Eye Contact:
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to these guidelines, researchers and scientists can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Regular training and a proactive approach to waste management are essential for building a deep-rooted culture of safety that extends beyond the product to the entire scientific process.[8][11]
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A Researcher's Guide to Personal Protective Equipment for 3-(4-Chloro-3-methylphenyl)propanoic Acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-(4-Chloro-3-methylphenyl)propanoic acid. As a Senior Application Scientist, my aim is to offer not just a set of rules, but a framework of understanding, enabling you to work safely and effectively. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond this specific compound.
Hazard Assessment: Understanding the Compound
This compound is a carboxylic acid derivative containing a chlorinated aromatic ring. While a specific, comprehensive toxicological profile may not be widely published, its structure allows us to anticipate its primary hazards based on well-understood chemical principles.
-
Corrosivity and Irritation: The carboxylic acid group makes the compound acidic. Like many solid organic acids, it can cause irritation or burns upon contact with skin and eyes.[1][2][3] Inhalation of the dust can lead to respiratory tract irritation.[2][3]
-
Dermal Absorption and Toxicity: The chlorinated phenyl group is a common feature in molecules with potential toxicity. Chlorinated organic compounds can sometimes be absorbed through the skin and may pose long-term health risks.[4][5] Therefore, treating this compound with a high degree of caution is a prudent laboratory practice.[6][7]
-
Environmental Hazard: As with many halogenated organic compounds, proper disposal is critical to prevent environmental contamination.[4][8]
A Safety Data Sheet (SDS) for the closely related compound 3-(4-Methylphenyl)propionic acid indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Given the addition of a chlorine atom, it is reasonable to assume that this compound presents similar, if not more pronounced, hazards.
The Core Directive: A 4-Point Protection Plan
A multi-layered approach to personal protective equipment (PPE) is essential. Your minimum PPE for any work in a laboratory where this chemical is present includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[4][9] The following plan details the specific, task-dependent PPE required.
Table 1: PPE Requirements by Task
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Safety goggles or safety glasses with side shields.[9] | Disposable nitrile gloves (double-gloving recommended).[9] | Lab coat.[9] | Recommended, especially if not in a fume hood. An N95 respirator is suitable.[1] |
| Preparing Solutions (Small Scale) | Chemical splash goggles.[9] | Heavy-duty nitrile or butyl rubber gloves.[1] | Lab coat. | Work in a certified chemical fume hood.[4][7] |
| Running Reactions/Transfers (Large Scale) | Face shield worn over chemical splash goggles.[1] | Heavy-duty nitrile or butyl rubber gloves.[1] | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood.[4][7] |
| Spill Cleanup | Face shield worn over chemical splash goggles.[1] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or coveralls.[10] | Air-purifying respirator with organic vapor/acid gas cartridges.[1] |
Operational Plan: From Benchtop to Disposal
Safe handling is a complete workflow. Following a structured protocol minimizes risk at every stage.
Safe Handling and Use Protocol
-
Preparation: Before handling the compound, ensure an eyewash station and safety shower are accessible and unobstructed.[11] Have a spill kit ready with appropriate neutralizer (such as sodium bicarbonate for acids) and absorbent material.
-
Work Area: Always handle this compound, especially the solid form, within a certified chemical fume hood to minimize inhalation exposure.[4][7] Keep the sash at the lowest possible height.[7]
-
Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated work area. For hand protection, nitrile gloves are a minimum for incidental contact; they should be removed and replaced immediately if contamination occurs.[9] For sustained work or when preparing solutions, more robust gloves like butyl rubber are recommended.[1]
-
Weighing: When weighing the solid, use a disposable weigh boat. Perform this task in a fume hood or a ventilated balance enclosure to prevent dust from becoming airborne.
-
Making Solutions: Always add the acid to the solvent slowly; never the other way around, to prevent splashing.
-
Doffing PPE: Remove gloves, apron (if used), and lab coat before leaving the laboratory. Never wear gloves to touch common items like doorknobs or computer keyboards.[6][7] Wash hands thoroughly with soap and water after any chemical handling session.[5][6]
Spill Response Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess and Protect: Don the appropriate spill cleanup PPE (see Table 1). This includes respiratory protection.
-
Contain: For solid spills, carefully sweep up the material to avoid raising dust and place it in a labeled waste container.[2]
-
Neutralize and Absorb: For liquid spills (solutions), cover with a neutralizing agent like sodium bicarbonate. Once fizzing stops, use an inert absorbent material (e.g., vermiculite or sand) to soak up the residue.
-
Clean: Decontaminate the area with soap and water.
-
Dispose: All cleanup materials are considered hazardous waste and must be placed in a sealed, properly labeled container for disposal.[8]
Disposal Plan
-
Waste Segregation: Never dispose of this compound down the drain.[4] It must be disposed of as hazardous waste. Because it is a halogenated organic compound, it must be collected in a designated "Halogenated Organic Waste" container.[4]
-
Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name.[8] Keep the container tightly sealed when not in use.[8][12]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[8]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the target compound.
References
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]
-
MIT Plasma Science and Fusion Center. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available at: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
University of Washington Environmental Health & Safety. Personal Protective Equipment (PPE) Requirements for Laboratories. Available at: [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. Available at: [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]
-
Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Safety. Available at: [Link]
-
Utah Tech University. Safety in the Organic Chemistry Laboratory. Available at: [Link]
-
Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]
-
MetaSci. Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. Available at: [Link]
Sources
- 1. leelinework.com [leelinework.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hmc.edu [hmc.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
